Acridine Yellow
Description
Properties
IUPAC Name |
2,7-dimethylacridine-3,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLGAKMTYHWWKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
92-26-2 (Parent) | |
| Record name | Acridine Yellow | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
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DSSTOX Substance ID |
DTXSID2059649 | |
| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-49-9 | |
| Record name | Acridine Yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine Yellow | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine Yellow G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13973 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dimethylacridin-3,6-yldiamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACRIDINE YELLOW | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0923J4F9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Acridine Yellow Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow is a metachromatic fluorescent dye belonging to the acridine family. Its utility in cellular and molecular biology stems from its ability to differentially stain nucleic acids and act as a pH indicator in acidic organelles. This technical guide provides a comprehensive overview of the core mechanisms governing this compound staining, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes. While structurally similar to the more extensively studied Acridine Orange, this compound possesses distinct spectral properties that make it a valuable tool in various research applications.
Core Staining Mechanisms
The staining properties of this compound are primarily dictated by two key mechanisms: its interaction with nucleic acids and its behavior as a weak base in environments with pH gradients.
Interaction with Nucleic Acids
This compound binds to both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) through distinct modes of interaction, resulting in differential fluorescence emission. This property allows for the simultaneous visualization and differentiation of these nucleic acids within a cell.
-
Intercalation into Double-Stranded DNA (dsDNA): The planar, heterocyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation is the primary mode of binding to dsDNA. When intercalated, the this compound monomer is excited by blue light and emits a bright green to yellow-green fluorescence.[1][2]
-
Electrostatic Interaction with Single-Stranded Nucleic Acids (ssRNA and ssDNA): this compound, being a cationic dye, interacts with the negatively charged phosphate backbone of single-stranded nucleic acids like RNA and denatured DNA. This electrostatic attraction leads to the aggregation of this compound molecules along the nucleic acid strand. These aggregates exhibit a red-shifted fluorescence emission, appearing orange to red.
dot
Caption: Mechanism of differential staining of nucleic acids by this compound.
Accumulation in Acidic Organelles (Lysosomes)
This compound is a weak base, meaning it can exist in both a charged (protonated) and uncharged (deprotonated) state depending on the pH of its environment. This property is exploited for the staining of acidic organelles such as lysosomes.
-
Membrane Permeability: In its uncharged, lipophilic state at the neutral pH of the cytoplasm, this compound can freely permeate cellular and organellar membranes.
-
Protonation and Trapping: Upon entering an acidic compartment like a lysosome (with a pH of approximately 4.5-5.0), the higher concentration of protons leads to the protonation of the this compound molecules.
-
Fluorescence Shift: The protonated, charged form of this compound is less membrane-permeable and becomes trapped and concentrated within the acidic organelle. This high concentration leads to the formation of dye aggregates, which, similar to its interaction with RNA, results in a shift to orange-red fluorescence. The intensity of this red fluorescence can be indicative of the lysosomal integrity and the cell's metabolic state.
dot
Caption: Mechanism of this compound accumulation and fluorescence in lysosomes.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Spectral Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 461 nm | Ethanol | [3] |
| 470 nm | - | [4] | |
| Molar Extinction Coefficient (ε) | 39,400 cm-1M-1 at 460.8 nm | Ethanol | [3] |
| Emission Maximum (λem) | 493 nm | - | [5] |
| 550 nm | - | [4] | |
| Quantum Yield (ΦF) | 0.47 | Ethanol | [3] |
| Fluorescence Lifetime (τ) | Varies with environment | - | [6] |
Table 2: Binding Affinity of Acridine Dyes with Nucleic Acids
Disclaimer: Specific binding affinity data for this compound is limited. The following data for the structurally similar Acridine Orange is provided as an estimation.
| Dye | Nucleic Acid | Binding Constant (Ka) | Method | Reference |
| Acridine Orange | Calf Thymus DNA | 2.69 × 104 M-1 | UV-Visible Spectroscopy | [7] |
| Acridine Orange | Various DNAs | 5 × 104 - 1 × 105 M-1 | Fluorescence Spectroscopy | [7] |
Table 3: Physicochemical Properties of Acridine (Parent Compound)
| Property | Value | Reference |
| pKa (ground state) | 5.1 | [8] |
| pKa (excited state) | 10.6 | [8] |
Experimental Protocols
The following are generalized protocols for the use of this compound in common applications. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining of Nucleic Acids in Fixed Cells for Fluorescence Microscopy
Objective: To differentially stain DNA and RNA in fixed cells.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile distilled water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde or methanol)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Grow cells on coverslips or chamber slides.
-
Fixation:
-
For paraformaldehyde fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
For methanol fixation: Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C.
-
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Staining:
-
Prepare a working solution of this compound at a final concentration of 1-5 µg/mL in PBS.
-
Incubate the fixed cells with the this compound working solution for 5-15 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with PBS to remove excess stain.
-
Mounting: Mount the coverslips with a suitable mounting medium.
-
Imaging:
-
Visualize DNA (green-yellow fluorescence) using an excitation filter around 470 nm and an emission filter around 550 nm.
-
Visualize RNA (orange-red fluorescence) using an excitation filter around 460 nm and an emission filter around 650 nm.
-
Caption: Logical flow for differentiating cell populations in apoptosis assays using this compound and Propidium Iodide.
Conclusion
This compound is a versatile and powerful fluorescent probe for the study of fundamental cellular processes. Its ability to differentially stain DNA and RNA, coupled with its capacity to accumulate in acidic organelles, provides researchers with a valuable tool for investigating nucleic acid dynamics, lysosomal function, and cell viability. By understanding the core mechanisms of this compound staining and employing appropriate experimental protocols, scientists can effectively leverage this dye to gain deeper insights in their research endeavors.
References
- 1. biognost.com [biognost.com]
- 2. mdpi.com [mdpi.com]
- 3. omlc.org [omlc.org]
- 4. Fluorochrome Data Tables [evidentscientific.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acridine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Acridine Yellow: Fluorescence Spectrum and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow, also known as this compound G, is a fluorescent dye belonging to the acridine family.[1] It is a valuable tool in various scientific disciplines, particularly in cellular and molecular biology, owing to its distinct fluorescent properties. This technical guide provides a comprehensive overview of the fluorescence spectrum, physicochemical properties, and common applications of this compound, with a focus on its utility for researchers and professionals in drug development.
Physicochemical Properties
This compound is typically available as its hydrochloride salt.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₅N₃·HCl | [2][3] |
| Molar Mass | 273.76 g/mol | [2][4][5] |
| CAS Number | 135-49-9 | [4][6] |
| Appearance | Yellow to brown crystalline powder | [2][3] |
| Solubility | Soluble in ethanol and boiling water. Insoluble in cold water and benzene. A solubility of 1 mg/mL in water has been reported. | [2][7] |
| pKa | The pKa of the parent compound, acridine, is 5.60. The specific pKa for this compound is not readily available. | [8] |
Fluorescence Spectrum and Photophysical Properties
This compound exhibits a strong bluish-green fluorescence.[1] The efficiency and spectral characteristics of this fluorescence are crucial for its application as a fluorescent probe.
| Parameter | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | ~461 - 470 nm | Ethanol/Aqueous Buffer | [3][4][5] |
| Emission Maximum (λem) | ~493 - 550 nm | Ethanol/Aqueous Buffer | [3][4][5] |
| Molar Extinction Coefficient (ε) | 39,400 cm⁻¹M⁻¹ at 460.8 nm | Ethanol | [9] |
| Quantum Yield (Φ) | 0.47 | Ethanol | [6] |
| Fluorescence Lifetime (τ) | Temperature-dependent; exhibits long-lived delayed fluorescence. | Rigid Saccharide Glass | [9][10] |
The fluorescence of this compound is influenced by its environment, including solvent polarity and pH. It is known to intercalate into nucleic acids, which can alter its fluorescent properties and forms the basis for its use as a biological stain.[3]
Experimental Protocols
While specific protocols for this compound are not as prevalent in the literature as for its close relative, Acridine Orange, the following methodologies, adapted from established procedures for acridine dyes, can be effectively employed.
General Protocol for Staining of Cells/Bacteria for Fluorescence Microscopy
This protocol outlines the basic steps for staining cellular or bacterial samples with an acridine dye for visualization by fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol or water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative (e.g., Methanol or 4% paraformaldehyde)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., excitation around 470 nm, emission around 520 nm)
Procedure:
-
Sample Preparation:
-
For suspension cells or bacteria, create a thin smear on a clean microscope slide and air dry.
-
For adherent cells, grow them on sterile coverslips in a petri dish.
-
-
Fixation:
-
Flood the slide or coverslip with fixative (e.g., methanol) for 2-5 minutes.
-
Drain the fixative and allow the sample to air dry completely.
-
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µM.
-
Cover the fixed sample with the this compound working solution and incubate for 2-15 minutes at room temperature, protected from light.
-
-
Washing:
-
Gently rinse the slide or coverslip with PBS to remove excess stain.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Visualize the stained sample using a fluorescence microscope equipped with a suitable filter set for this compound (e.g., a blue excitation filter and a green emission filter).
-
References
- 1. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 2. dalynn.com [dalynn.com]
- 3. New applications of the acridine orange fluorescence staining method: Screening for circulating tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the general procedure of acridine orange staining? | AAT Bioquest [aatbio.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]
- 10. youtube.com [youtube.com]
Acridine Yellow: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow, also known as 3,6-diamino-2,7-dimethylacridine, is a fluorescent dye belonging to the acridine family. It is widely utilized in various scientific disciplines, including histology, cytology, and microbiology, primarily as a fluorescent stain for nucleic acids. Its ability to intercalate into DNA and emit a characteristic yellow-green fluorescence under ultraviolet light makes it a valuable tool for visualizing cellular structures and processes. This technical guide provides an in-depth overview of the chemical structure of this compound and a detailed examination of its synthesis, tailored for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with a core acridine ring system substituted with two amino groups at positions 3 and 6, and two methyl groups at positions 2 and 7. The compound is typically available as its hydrochloride salt, which enhances its solubility in aqueous solutions.
The key identifiers and physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 2,7-dimethylacridine-3,6-diamine;hydrochloride[1] |
| Synonyms | This compound G, Basic Yellow K, 3,6-Diamino-2,7-dimethylacridine |
| CAS Number | 135-49-9[1] |
| Molecular Formula | C₁₅H₁₆ClN₃[1] |
| Molecular Weight | 273.76 g/mol [1] |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in water and ethanol |
| Fluorescence | Excitation: ~470 nm, Emission: ~550 nm |
Synthesis of this compound
The synthesis of the acridine ring system can be achieved through several established methods, most notably the Bernthsen acridine synthesis and the Ullmann condensation. For this compound specifically, a common synthetic approach involves the condensation of a substituted m-phenylenediamine derivative with a one-carbon electrophile, followed by an acid-catalyzed cyclization and oxidation.
A plausible and historically relevant method for the synthesis of this compound involves the reaction of 2,4-diaminotoluene (m-toluenediamine) with an agent that can provide the bridging methine carbon of the acridine core, such as formic acid or formaldehyde, followed by an oxidative cyclization. This is analogous to the synthesis of the parent compound, 3,6-diaminoacridine (proflavine), from m-phenylenediamine.
Experimental Protocol: Synthesis of 3,6-Diaminoacridine (Proflavine) - A Model for this compound Synthesis
Materials:
-
1,3-Phenylenediamine
-
Glycerol
-
Formic acid
-
Hydrochloric acid (32%)
-
Sodium hydroxide
-
Activated carbon
-
Methanol
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 86.4 g of 1,3-phenylenediamine in 240 g of glycerol. To this solution, add 16 ml of formic acid.[2]
-
Initial Heating: Heat the solution with stirring in a water bath at 80°C for approximately 1.5 hours.[2]
-
Cyclization: Add 92 ml of 32% hydrochloric acid and heat the mixture to 150°C in an air bath. Continue heating for about three hours to allow for the evaporation of water and completion of the reaction.[2]
-
Workup:
-
Cool the reaction mixture to approximately 100°C and dilute it with water to a total volume of 800 ml.[2]
-
Prepare a solution of 40 g of sodium hydroxide in 800 ml of water and cool it in an ice bath.[2]
-
Slowly add the diluted reaction mixture to the cold sodium hydroxide solution with vigorous stirring to precipitate the crude 3,6-diaminoacridine base.[2]
-
-
Purification:
-
The crude base can be recrystallized from a suitable solvent such as morpholine, with the addition of activated carbon to remove colored impurities.[2]
-
To obtain the monohydrochloride salt, the purified base is dissolved in a mixture of methanol and an appropriate amount of 32% hydrochloric acid.[2]
-
Addition of activated carbon, followed by heating to boiling and hot filtration, is performed.[2]
-
Upon cooling the filtrate with stirring, the 3,6-diaminoacridine monohydrochloride crystallizes.[2]
-
The crystals are collected by filtration and dried to a constant weight.[2]
-
To adapt this protocol for this compound synthesis, 2,4-diaminotoluene would be used in place of 1,3-phenylenediamine. The stoichiometry would need to be adjusted based on the molecular weight of the starting material. The general reaction conditions and workup procedure would likely be similar.
Quantitative Data
Specific quantitative data for the synthesis of this compound from contemporary sources is limited in the reviewed literature. However, the patent for the analogous proflavine synthesis reports a yield of approximately 80% for the pure monohydrochloride product after workup of the mother liquors.[2] It is reasonable to expect a comparable yield for the synthesis of this compound using a similar methodology.
| Parameter | Proflavine Synthesis (Model) | Expected for this compound Synthesis |
| Starting Material | 1,3-Phenylenediamine | 2,4-Diaminotoluene |
| Reported Yield | ~80%[2] | Comparable to the model |
| Purity | High purity for pharmaceutical use[2] | High purity achievable with recrystallization |
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound, based on the adapted proflavine synthesis protocol.
Caption: Synthesis workflow for this compound.
Conclusion
This compound remains a significant fluorescent dye in various research applications. Its chemical structure, centered on the acridine core with specific amino and methyl substitutions, dictates its unique spectral properties. While detailed contemporary experimental protocols with extensive quantitative data for its synthesis are not abundant in readily accessible literature, historical and analogous synthetic methods provide a clear and reliable pathway for its preparation. The adaptation of the well-established synthesis of proflavine offers a practical approach for the laboratory-scale production of this compound, enabling further research and development in areas requiring fluorescent labeling of nucleic acids. Researchers undertaking this synthesis should adhere to standard laboratory safety practices, particularly when handling corrosive acids and heating reactions to high temperatures.
References
Acridine Yellow: A Technical Guide to its Discovery and Historical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow, a derivative of acridine, is a fluorescent dye with a significant history in various scientific and medical fields. First synthesized in the late 19th century, its unique properties led to its adoption as a biological stain, a probe for cellular pH, and a topical antiseptic. This technical guide provides an in-depth exploration of the discovery of this compound and its key historical applications, presenting quantitative data, detailed experimental methodologies, and visual representations of its scientific context.
Discovery and Synthesis
The journey of this compound begins with the isolation of its parent compound, acridine. In 1870, German chemists Carl Gräbe and Heinrich Caro first isolated acridine from coal tar.[1][2] This discovery paved the way for the synthesis of a new class of dyes.
The discovery of this compound itself is credited to Moriz Freund in 1896 .[3][4] Working at the University of Prague, Freund first synthesized this novel compound. Subsequently, Karl Drechsler , a student of Guido Goldschmiedt, developed methods for its production in larger quantities, which allowed for a more thorough examination of its properties.[3][4]
Acridine dyes are generally synthesized through the condensation of 1,3-diaminobenzene derivatives.[1] The specific synthesis of this compound (3,6-diamino-2,7-dimethylacridine) involves the reaction of 2,4-diaminotoluene with an appropriate aldehyde.
Physicochemical Properties and Quantitative Data
This compound is a yellow crystalline powder that exhibits strong bluish-green fluorescence in solution.[3][4][5] It is typically available as a hydrochloride salt to enhance its water solubility.[3][4][5] The key photophysical properties of this compound are summarized in the table below.
| Property | Value | Solvent | Reference |
| Absorption Maximum (λmax) | 460.8 nm | Ethanol | [3] |
| Emission Maximum (λem) | ~500 nm | Ethanol | [3] |
| Molar Extinction Coefficient (ε) | 39,400 cm-1M-1 at 460.8 nm | Ethanol | [3] |
| Fluorescence Quantum Yield (ΦF) | 0.47 | Ethanol | [3] |
Historical Applications
This compound's utility stemmed from its fluorescence and its interaction with biological molecules. Its primary historical applications were in microscopy and as an antiseptic.
Fluorescent Microscopy and Biological Staining
One of the earliest and most significant applications of this compound was as a fluorescent stain in histology.[3][4][5][6] Its ability to bind to cellular components and emit a bright fluorescence under ultraviolet light made it a valuable tool for visualizing cellular structures. It was also employed as a fluorescent probe for the non-invasive measurement of cytoplasmic pH changes in living cells.[3][4][5]
The staining mechanism of acridine dyes involves their intercalation into nucleic acids. This interaction is the basis for the differential staining of DNA and RNA by the closely related compound, Acridine Orange, and a similar principle applies to this compound.
The following protocol is based on established methods for Acridine Orange, a closely related dye, and represents a likely historical procedure for using this compound in histological staining.
-
Slide Preparation: Prepare thin sections of tissue or a smear of cells on a glass microscope slide.
-
Fixation: Immerse the slide in a suitable fixative, such as 70% ethanol, for 10-15 minutes.
-
Hydration: Rehydrate the sample by passing it through a series of decreasing ethanol concentrations (e.g., 50%, 30%) and finally into distilled water.
-
Staining Solution Preparation: Prepare a dilute aqueous solution of this compound. A typical starting concentration would be in the range of 0.01% to 0.1% (w/v).
-
Staining: Flood the slide with the this compound staining solution and incubate for 1-5 minutes.
-
Rinsing: Briefly rinse the slide in distilled water or a buffer solution to remove excess stain.
-
Dehydration and Mounting: Dehydrate the sample through an increasing series of ethanol concentrations, clear with xylene, and mount with a non-fluorescent mounting medium.
-
Visualization: Observe the stained sample using a fluorescence microscope equipped with the appropriate filter set for this compound's excitation and emission wavelengths.
Topical Antiseptic
The antimicrobial properties of acridine derivatives were first recognized by Paul Ehrlich and his colleagues in the early 20th century.[2][7] This led to the use of several acridine compounds, including those closely related to this compound, as topical antiseptics. During World War I, acridine derivatives like proflavine and acriflavine were widely used for the treatment of wounds to prevent bacterial infections.[2][7]
This compound, being a 3,6-diaminoacridine derivative, shares the core structure responsible for the antiseptic activity of proflavine (3,6-diaminoacridine). The mechanism of action is believed to be the intercalation of the planar acridine molecule into bacterial DNA, thereby inhibiting replication and transcription.
While specific formulations for "this compound" as a standalone antiseptic are not well-documented, its application would have followed the general practice for acridine antiseptics of the era.
-
Preparation of the Antiseptic Solution: An aqueous solution of the acridine dye, typically the hydrochloride salt for better solubility, was prepared. Concentrations would have varied, but solutions for wound irrigation were often in the range of 1:1000 to 1:5000 (0.1% to 0.02%).
-
Wound Cleansing: The wound would first be debrided and cleansed of foreign material.
-
Application: The this compound solution would be applied directly to the wound bed, often by irrigation or by soaking gauze dressings in the solution and packing the wound.
-
Dressing: The wound would then be covered with a sterile dressing.
The use of acridine antiseptics declined with the advent of sulfonamides and penicillin, which had superior efficacy and fewer side effects.
Other Historical Applications
Beyond its primary uses, this compound also found application as a mutagen in microbiology .[3][4][5] Its ability to damage DNA was harnessed by researchers to induce mutations in microorganisms for genetic studies.
Conclusion
This compound holds a significant place in the history of chemical and biomedical sciences. From its discovery in the late 19th century, its fluorescent and bioactive properties were quickly recognized and applied in the fields of microscopy and medicine. While many of its historical applications have been superseded by more advanced technologies and pharmaceuticals, the foundational principles of its use, particularly in fluorescence microscopy, remain relevant. This technical guide provides a comprehensive overview for researchers and professionals interested in the historical context and fundamental properties of this versatile acridine dye.
References
- 1. Acriflavine, an Acridine Derivative for Biomedical Application: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE ANTISEPTIC PROPERTIES OF ACRIFLAVINE AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Proflavine - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ddescholar.acemap.info [ddescholar.acemap.info]
- 7. researchgate.net [researchgate.net]
Acridine Yellow as a pH Indicator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the principles governing the use of Acridine Yellow as a pH indicator. It covers the fundamental chemical and physical properties, the mechanism of its color change, and detailed experimental protocols for its characterization and application.
Introduction
This compound, systematically known as 3,6-diamino-2,7-dimethylacridine, is a fluorescent dye belonging to the acridine family.[1] While widely recognized for its application as a fluorescent stain in histology and a mutagen in microbiology, its pH-sensitive spectroscopic properties also make it a valuable, albeit less common, pH indicator.[1] This guide focuses on the core principles that enable this compound to function as a visual and spectrophotometric pH indicator.
Core Principle: An Acid-Base Equilibrium
The functionality of this compound as a pH indicator is rooted in its nature as a weak base. The molecule possesses amino groups that can be protonated or deprotonated depending on the hydrogen ion concentration (pH) of the solution. This reversible protonation alters the electronic structure of the molecule, leading to a change in its light absorption and emission properties, which manifests as a visible color change.
The equilibrium between the protonated (acidic) and deprotonated (basic) forms of this compound (AY) can be represented as:
AY (basic form) + H⁺ ⇌ AYH⁺ (acidic form)
The equilibrium constant for this reaction is the acid dissociation constant (Ka), which is more conveniently expressed in its logarithmic form, pKa. The Henderson-Hasselbalch equation provides a mathematical framework for understanding the relationship between pH, pKa, and the ratio of the two forms of the indicator:
pH = pKa + log ([AY]/[AYH⁺])
When the pH of the solution is equal to the pKa of this compound, the concentrations of the protonated and deprotonated forms are equal. The observed color is an intermediate of the colors of the two forms. When the pH is significantly lower than the pKa, the protonated form (AYH⁺) dominates, and when the pH is significantly higher, the deprotonated form (AY) is prevalent. The visible color change is most pronounced within a pH range of approximately pKa ± 1.
Quantitative Data
The following table summarizes the key quantitative data for this compound relevant to its use as a pH indicator.
| Property | Value | Source |
| Chemical Name | 3,6-diamino-2,7-dimethylacridine | [1] |
| Molecular Formula | C₁₅H₁₅N₃ | |
| Molar Mass | 237.30 g/mol | |
| pKa | ~7.6 (estimated midpoint) | |
| pH Transition Range | 7.0 - 8.5 | |
| Color in Acidic Form (pH < 7.0) | Yellow | |
| Color in Basic Form (pH > 8.5) | Colorless to Pale Yellow | |
| λmax (in ethanol) | 442 nm |
Signaling Pathway and Chemical Structures
The change in pH shifts the equilibrium between the two forms of this compound, leading to a change in the observed color. This can be visualized as a simple signaling pathway.
Caption: pH-dependent equilibrium of this compound.
The chemical structures of the protonated and deprotonated forms of this compound are central to understanding the mechanism of color change.
Caption: Protonated and deprotonated forms of this compound.
Experimental Protocols
Preparation of this compound Indicator Solution
A standard stock solution of this compound can be prepared for use as a pH indicator.
Materials:
-
This compound hydrochloride
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 0.1 g of this compound hydrochloride.
-
Dissolve the weighed powder in approximately 50 mL of 95% ethanol in a 100 mL volumetric flask.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Once dissolved and cooled to room temperature, dilute the solution to the 100 mL mark with distilled or deionized water.
-
Mix the solution thoroughly. Store in a dark, well-stoppered bottle.
Spectrophotometric Determination of the pKa of this compound
This protocol outlines the spectrophotometric method for determining the pKa of this compound.
Materials:
-
This compound indicator solution (prepared as in 5.1)
-
A series of buffer solutions with known pH values spanning the expected transition range (e.g., pH 6.0 to 9.0 at 0.2 pH unit intervals). Phosphate buffers are suitable for this range.
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
pH meter
-
Pipettes
Experimental Workflow:
Caption: Spectrophotometric pKa determination workflow.
Procedure:
-
Prepare a series of solutions: To a set of test tubes, add a constant, small volume of the this compound stock solution to a fixed volume of each buffer solution. A typical final concentration of the indicator should be in the range of 10⁻⁵ M.
-
Measure absorbance spectra: For each solution, measure the full absorbance spectrum (e.g., from 350 nm to 550 nm) using the spectrophotometer. Use the corresponding buffer solution without the indicator as a blank.
-
Identify absorption maxima: From the spectra of the most acidic and most basic solutions, determine the wavelength of maximum absorbance (λmax) for the protonated (AYH⁺) and deprotonated (AY) forms, respectively.
-
Measure absorbance at λmax: Measure the absorbance of all the prepared solutions at the identified λmax for both the acidic and basic forms.
-
Data analysis:
-
Plot the absorbance at the λmax of the basic form versus the pH of the buffer solutions. This should yield a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to half the maximum absorbance change.
-
Alternatively, the pKa can be calculated for each pH value using the following equation, where A is the measured absorbance at a given pH, A(acid) is the absorbance of the fully protonated form, and A(base) is the absorbance of the fully deprotonated form at the chosen wavelength: pKa = pH - log [(A - A(acid)) / (A(base) - A)]
-
The average of the calculated pKa values provides the experimental pKa of this compound.
-
Conclusion
This compound, while primarily known for its fluorescent properties in biological staining, exhibits clear pH-dependent halochromism, making it a functional acid-base indicator. Its principle of operation is based on a reversible protonation equilibrium that alters its molecular structure and, consequently, its absorption of visible light. With a transition range in the slightly alkaline region, it is suitable for specific applications in chemical analysis and biological research where a visual or spectrophotometric indication of pH in this range is required. The detailed protocols provided in this guide offer a framework for the preparation, characterization, and application of this compound as a pH indicator.
References
Acridine Yellow: A Technical Guide to DNA and RNA Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow, a synthetic organic dye belonging to the acridine family, is widely recognized for its fluorescent properties and its ability to interact with nucleic acids. This technical guide provides an in-depth exploration of the binding affinity of this compound and its close analog, Acridine Orange, with DNA and RNA. Understanding the thermodynamics and kinetics of these interactions is crucial for applications ranging from fluorescent microscopy and cell staining to the development of novel therapeutic agents that target nucleic acids. This document outlines the common experimental protocols used to quantify these interactions and presents available binding data to serve as a reference for researchers in the field.
Mechanisms of Acridine Dye Interaction with Nucleic Acids
Acridine dyes primarily interact with DNA and RNA through two main binding modes:
-
Intercalation: The planar tricyclic structure of the acridine molecule inserts itself between the base pairs of double-stranded DNA (dsDNA) and, to some extent, structured regions of RNA. This mode of binding typically leads to a significant increase in the fluorescence quantum yield of the dye.
-
Electrostatic Binding: As cationic molecules, acridine dyes can also bind to the negatively charged phosphate backbone of nucleic acids through electrostatic interactions. This binding mode is more common with single-stranded DNA (ssDNA) and RNA, and can lead to dye aggregation along the nucleic acid strand, often resulting in a shift in the fluorescence emission spectrum.
The prevalence of each binding mode is dependent on factors such as the dye-to-nucleic acid ratio, ionic strength of the solution, and the secondary structure of the nucleic acid.
Quantitative Analysis of Binding Affinity
The strength of the interaction between acridine dyes and nucleic acids is quantified by the binding constant (Kb) or the dissociation constant (Kd), where Kb = 1/Kd. A higher Kb or a lower Kd indicates a stronger binding affinity. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) provide further insight into the forces driving the binding event.
Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for the closely related and structurally similar compound, Acridine Orange, interacting with DNA. This data is presented to provide a comparative reference for expected binding affinities.
Table 1: Binding Constants of Acridine Orange with DNA
| DNA Source | Method | Binding Constant (Kb) (M⁻¹) | Reference |
| Calf Thymus DNA | UV-Vis Spectroscopy | 2.69 × 10⁴ | [1] |
| Herring Sperm DNA | Fluorescence Spectroscopy | 3.2 × 10⁴ (at 2 µM AO) | [2] |
| Herring Sperm DNA | Fluorescence Spectroscopy | ~3.7 × 10³ (at 10 µM AO) | [2] |
Note: The binding constant for Acridine Orange with DNA can be dependent on the dye concentration, suggesting different binding modes at varying dye-to-DNA ratios.[2]
Table 2: Thermodynamic Parameters for this compound G Binding to Humic Acid
While not DNA or RNA, the following data for this compound G binding to humic acid provides an example of its thermodynamic profile determined by fluorescence quenching.
| Parameter | Value | Units |
| ΔH° | -29.8 | kJ/mol |
| ΔG° | -0.71 | kJ/mol |
Data from reference[3].
Experimental Protocols
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a common method to investigate the binding of ligands to nucleic acids. The interaction of an acridine dye with DNA or RNA leads to changes in the absorption spectrum of the dye (hypochromism and bathochromic shift).
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of DNA or RNA in the same buffer. The concentration of the nucleic acid should be determined spectrophotometrically using the known molar extinction coefficient at 260 nm.
-
-
Titration:
-
Place a fixed concentration of the this compound solution in a quartz cuvette.
-
Record the initial absorption spectrum (typically in the range of 400-500 nm for this compound).
-
Incrementally add small aliquots of the nucleic acid solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the absorption spectrum.
-
-
Data Analysis:
-
The binding constant (Kb) can be determined by analyzing the changes in absorbance at the wavelength of maximum absorption using the following equation: [DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (Kb * (εb - εf)) where:
-
[DNA] is the concentration of the nucleic acid.
-
εa is the apparent extinction coefficient (Aobs/[Dye]).
-
εf is the extinction coefficient of the free dye.
-
εb is the extinction coefficient of the fully bound dye.
-
-
A plot of [DNA] / (εa - εf) versus [DNA] gives a straight line with a slope of 1 / (εb - εf) and a y-intercept of 1 / (Kb * (εb - εf)). Kb is the ratio of the slope to the intercept.
-
Experimental Workflow for UV-Visible Spectrophotometry
Caption: Workflow for determining binding affinity using UV-Vis spectrophotometry.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying ligand-nucleic acid interactions. The fluorescence of this compound is often enhanced upon intercalation into DNA or RNA.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of this compound and nucleic acids as described for UV-Visible spectrophotometry.
-
Titration:
-
Place a fixed concentration of the nucleic acid solution in a fluorescence cuvette.
-
Set the excitation wavelength (around 440 nm for this compound) and record the emission spectrum (typically 480-600 nm).
-
Incrementally add small aliquots of the this compound solution to the cuvette.
-
After each addition, mix and allow for equilibration before recording the fluorescence emission spectrum.
-
-
Data Analysis (Scatchard Plot):
-
The binding data can be analyzed using a Scatchard plot.[4][5] The Scatchard equation is: r / Cf = Kb * (n - r) where:
-
r is the ratio of the concentration of bound dye to the total concentration of nucleic acid.
-
Cf is the concentration of free dye.
-
Kb is the binding constant.
-
n is the number of binding sites per nucleotide.
-
-
A plot of r / Cf versus r will yield a straight line with a slope of -Kb and an x-intercept of n.
-
Logical Diagram of Scatchard Analysis
Caption: Data analysis workflow for Scatchard plot from fluorescence titration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[6][7][8][9][10][11][12][13][14][15][16]
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of this compound and the nucleic acid in the same buffer and degas them thoroughly to avoid air bubbles.
-
The concentration of the titrant (in the syringe, typically the dye) should be 10-20 times higher than the titrate (in the sample cell, typically the nucleic acid).
-
-
Experiment:
-
Load the nucleic acid solution into the sample cell and the this compound solution into the injection syringe.
-
Set the desired temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the dye into the nucleic acid solution. The heat change after each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
This data is then plotted as heat per mole of injectant versus the molar ratio of dye to nucleic acid.
-
This binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kb), the stoichiometry of binding (n), and the enthalpy of binding (ΔH°).
-
The Gibbs free energy (ΔG°) and entropy (ΔS°) can then be calculated using the following equations: ΔG° = -RT * ln(Kb) ΔG° = ΔH° - TΔS° where R is the gas constant and T is the absolute temperature.
-
ITC Experimental and Analysis Workflow
Caption: Workflow for Isothermal Titration Calorimetry experiment and analysis.
Signaling Pathways and Logical Relationships
This compound is primarily used as a fluorescent probe and is not typically involved in specific signaling pathways in the same way a signaling molecule would be. Its biological effects are generally attributed to the physical disruption of DNA and RNA processes due to intercalation. The logical relationship of its primary mechanism of action is depicted below.
Simplified Mechanism of Action of Acridine Dyes
Caption: Simplified mechanism of action for acridine dyes on nucleic acids.
Conclusion
This technical guide has provided an overview of the binding of this compound and related acridine dyes to DNA and RNA. While specific quantitative binding data for this compound is sparse in the literature, the well-established methodologies of UV-Visible spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry provide robust frameworks for its characterization. The provided protocols and data for the closely related Acridine Orange serve as a valuable starting point for researchers investigating the nucleic acid binding properties of this compound. A thorough understanding of these interactions is essential for the continued development of acridine-based compounds in various scientific and therapeutic applications.
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating the binding of acridine, acridine orange, and this compound G to humic acid through fluorescence quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scatchard equation - Wikipedia [en.wikipedia.org]
- 6. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studying RNA-RNA and RNA-protein interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 9. Use of Isothermal Titration Calorimetric (ITC) for Studying Adduct-Induced DNA Conformational Heterogeneity – College of Pharmacy [web.uri.edu]
- 10. Applications of Isothermal Titration Calorimetry in RNA Biochemistry and Biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of isothermal titration calorimetry and molecular dynamics to show variability in DNA transfection performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of Acridine Yellow G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of Acridine Yellow G (AYG), a fluorescent dye with significant applications in optics, medicine, and as a photocatalyst.[1] This document details its spectral characteristics, quantum efficiency, and the experimental protocols for their determination. Furthermore, it visualizes key photophysical processes and experimental workflows to facilitate a deeper understanding of this versatile molecule.
Quantitative Photophysical Data
The photophysical characteristics of this compound G are highly dependent on its local environment, particularly the solvent. The data presented below has been compiled from various sources, with ethanol being the most commonly cited solvent for fundamental characterization.
Table 1.1: Absorption and Emission Properties of this compound G in Ethanol
| Parameter | Value | Wavelength (nm) | Reference |
| Molar Extinction Coefficient (ε) | 51,100 M⁻¹cm⁻¹ | 264 | [2] |
| Molar Extinction Coefficient (ε) | 39,400 M⁻¹cm⁻¹ | 460.8 | [3] |
| Maximum Absorption (λmax) | ~461-470 nm | - | [4] |
| Maximum Emission (λem) | ~493-550 nm | - | [4] |
Note: There is some variation in the reported absorption and emission maxima across different sources, which can be attributed to differences in instrumentation and experimental conditions.
Table 1.2: Fluorescence Efficiency of this compound G
| Parameter | Value | Solvent / Medium | Reference |
| Fluorescence Quantum Yield (ΦF) | 0.47 | Ethanol | [2][3] |
| Fluorescence Quantum Yield (ΦF) | 0.33 | Saccharide Glass | [5] |
| Fluorescence Lifetime (τF) | Not specified | - | - |
Note: A specific fluorescence lifetime for this compound G was not found in the provided search results. However, related acridine compounds exhibit lifetimes that are highly sensitive to their environment. For instance, Acridine Orange has a reported lifetime of 2.0 ns, while the lifetime of acridine itself can vary by as much as 20 ns depending on pH.[6][7]
Core Photophysical Processes
The interaction of this compound G with light initiates a series of photophysical events that are best described by a Jablonski diagram. These processes govern its fluorescence and its activity as a photosensitizer.
Caption: Jablonski diagram for this compound G.
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental procedures. The following sections detail the methodologies cited for characterizing this compound G.
UV-Vis Absorption Spectroscopy
This technique measures the amount of light absorbed by a sample as a function of wavelength.
-
Instrumentation: A dual-beam spectrophotometer, such as a Cary 3, is typically used.[3]
-
Sample Preparation: The dye is dissolved in a suitable solvent (e.g., ethanol) and placed in a 1 cm pathlength quartz cuvette.[3]
-
Acquisition Parameters:
-
Data Analysis: The absorbance spectrum is recorded, and the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length.
Fluorescence Spectroscopy
This method measures the emission spectrum of a fluorescent molecule after excitation at a specific wavelength.
-
Instrumentation: A spectrofluorometer, such as a Spex FluoroMax, is employed.[3]
-
Sample Preparation: Samples are prepared in quartz cuvettes. To prevent inner-filter effects, the absorbance of the solution at the excitation wavelength and across the emission range should be kept low, typically below 0.1.[3]
-
Acquisition Parameters:
-
Data Processing: The collected spectra must be corrected for instrumental factors. This includes subtracting dark counts and correcting for the wavelength-dependent sensitivity of the detector and monochromators.[3]
Determination of Fluorescence Quantum Yield (ΦF)
The quantum yield is a measure of the efficiency of the fluorescence process. While calorimetric methods provide absolute values, a common relative method involves comparing the dye to a well-characterized standard.
-
Principle (Relative Method): The integrated fluorescence intensity and the absorbance at the excitation wavelength are measured for both the unknown sample (this compound G) and a standard with a known quantum yield. The quantum yield of the sample (Φs) is calculated using the following equation:
-
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
-
Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference standard, respectively.
-
Caption: Experimental workflow for photophysical characterization.
Mechanism of Action as a Photosensitizer
This compound G is not only a fluorescent probe but also an effective photosensitizer, a property leveraged in photodynamic therapy (PDT) and photocatalysis.[8][9] Upon light absorption, the excited dye can initiate photochemical reactions through two primary pathways, known as Type I and Type II mechanisms.
-
Photo-induced Electron Transfer (PET): this compound G can act as a PET photocatalyst, where the excited state dye engages in electron transfer with a substrate molecule.[8]
-
Photodynamic Effect: The dye can transfer its energy to molecular oxygen or other substrates, generating reactive oxygen species (ROS) such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[9] These ROS are highly cytotoxic and form the basis of its use in PDT.
Caption: Photosensitization mechanisms of this compound G.
References
- 1. This compound G Dye content 90 135-49-9 [sigmaaldrich.com]
- 2. PhotochemCAD | this compound G [photochemcad.com]
- 3. omlc.org [omlc.org]
- 4. This compound - CAMEO [cameo.mfa.org]
- 5. nathan.instras.com [nathan.instras.com]
- 6. researchgate.net [researchgate.net]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. This compound G (AYG) as a photo-induced electron transfer (PET) photocatalyst employed for the radical Michael–Mannich cyclocondensation of imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding Acridine Yellow Fluorescence Quenching: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acridine Yellow, a versatile fluorescent dye, is widely utilized in various biological and chemical applications, from serving as a histological stain to a probe for pH and DNA-binding interactions.[1] Its fluorescence is highly sensitive to its molecular environment, making it a valuable tool for studying molecular interactions and dynamics through the phenomenon of fluorescence quenching. This technical guide provides a comprehensive overview of the principles governing this compound fluorescence quenching, methodologies for its study, and its applications in research and drug development. While the static quenching of this compound has been documented in specific contexts such as binding to humic acid and DNA, a comprehensive set of quantitative data for dynamic quenching by common quenchers remains an area for further investigation.
Introduction to this compound and Fluorescence Quenching
This compound is a cell-permeable, nucleic acid-binding dye that exhibits a characteristic yellow-green fluorescence.[1] Its planar heterocyclic structure allows it to intercalate into DNA, and its fluorescence properties are influenced by factors such as solvent polarity, pH, and binding to macromolecules.[1][2]
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore, such as this compound. This phenomenon can occur through various mechanisms, broadly categorized as static and dynamic quenching. Understanding and quantifying fluorescence quenching provides valuable insights into the accessibility of the fluorophore to its surroundings, the presence of binding interactions, and the kinetics of molecular processes.
Core Principles of this compound Fluorescence
The fluorescence of this compound, like other fluorophores, is governed by the absorption of light at a specific wavelength, leading to the excitation of an electron to a higher energy state. The subsequent return of the electron to its ground state results in the emission of a photon at a longer wavelength (lower energy). This process can be visualized using a Jablonski diagram.
Mechanisms of Fluorescence Quenching
Fluorescence quenching can be broadly classified into two main types: static and dynamic quenching. These mechanisms differ in their underlying physical processes and can be distinguished by their effects on the fluorophore's fluorescence lifetime.
Static Quenching
Static quenching occurs when this compound forms a non-fluorescent complex with a quencher molecule in the ground state. This pre-formed complex is incapable of fluorescing upon excitation.
-
Characteristics:
-
The fluorescence intensity decreases.
-
The fluorescence lifetime of the uncomplexed this compound remains unchanged.
-
The quenching efficiency may decrease with increasing temperature due to the dissociation of the ground-state complex.
-
The absorption spectrum of this compound may be altered upon complex formation.
-
An example of static quenching involves the interaction of an acridine-triazole fluorescent probe with iodide ions, where a non-fluorescent complex is formed.[3] Similarly, the binding of this compound G to humic acid has been shown to proceed via a static quenching mechanism.[2]
Dynamic Quenching
Dynamic, or collisional, quenching happens when an excited this compound molecule collides with a quencher molecule. This collision provides a non-radiative pathway for the excited state to return to the ground state, thus preventing fluorescence.
-
Characteristics:
-
The fluorescence intensity decreases.
-
The fluorescence lifetime of this compound decreases.
-
The quenching efficiency increases with increasing temperature due to higher diffusion rates and more frequent collisions.
-
The absorption spectrum of this compound remains unchanged.
-
Common collisional quenchers include iodide ions and acrylamide.
References
Acridine Yellow as a Photo-Induced Electron Transfer Catalyst: A Technical Guide
Introduction
Visible-light photoredox catalysis has emerged as a powerful paradigm in modern organic synthesis, enabling novel transformations under mild and environmentally benign conditions. This approach harnesses the energy of visible light to generate reactive intermediates through single-electron transfer (SET) events. While often dominated by expensive and rare transition metal complexes, such as those based on iridium and ruthenium, there is a growing demand for sustainable alternatives. Organic dyes have proven to be highly effective, low-cost, and readily available photocatalysts.[1]
Acridine Yellow G (AYG), a highly fluorescent organic dye, has garnered significant attention as a robust photo-induced electron transfer (PET) catalyst. Its strong absorption in the visible spectrum, favorable photophysical properties, and accessibility make it an attractive option for a range of synthetic applications, from multicomponent reactions to radical synthesis.[1][2] This technical guide provides an in-depth overview of the core principles, mechanistic pathways, and practical applications of this compound in photoredox catalysis, intended for researchers, chemists, and professionals in drug development.
Core Principles: Photophysical and Electrochemical Properties
The efficacy of a photocatalyst is dictated by its photophysical and electrochemical characteristics. These properties determine its ability to absorb light, the energy of its excited state, and its potency as a redox agent. This compound possesses a favorable combination of these attributes, making it an efficient catalyst for reactions initiated by visible light. The key properties are summarized in Table 1.
Upon absorption of a photon (typically from a blue LED), this compound is promoted from its ground state (S₀) to an excited singlet state (S₁).[1] This excited state is a more potent redox agent than the ground state and can engage in electron transfer with a suitable substrate. The energy of this excited state is crucial for determining the thermodynamic feasibility of a given reaction.
| Property | Value | Solvent |
| Absorption Maximum (λmax) | ~461 nm | Ethanol |
| Molar Extinction Coefficient (ε) | 39,400 cm⁻¹/M at 461 nm | Ethanol |
| Emission Maximum (λem) | ~520 - 550 nm | Ethanol |
| Fluorescence Quantum Yield (Φf) | 0.47 | Ethanol |
| Estimated Singlet Energy (ES1) | ~2.53 eV | - |
| Estimated Triplet Energy (ET1) | ~2.20 eV | - |
| Singlet-Triplet Energy Splitting (ΔES-T) | ~2700 cm⁻¹ (~0.33 eV) | Saccharide Glass |
Note: Excited state energies are estimated based on the intersection of absorption/emission spectra and reported singlet-triplet splitting.[3] Precise redox potentials for this compound are not widely reported and depend heavily on experimental conditions.
Catalytic Mechanism: The Oxidative Quenching Cycle
This compound typically operates through an oxidative quenching cycle, where the excited catalyst oxidizes a reaction substrate to initiate the chemical transformation. This process is particularly effective with electron-rich substrates, such as amines.[1]
The proposed mechanism involves several key steps:
-
Excitation: The ground-state this compound (AY) absorbs a photon of visible light, promoting it to its energetic singlet excited state (AY*).
-
Single-Electron Transfer (SET): The excited catalyst (AY) interacts with an electron-rich substrate (Donor). AY acts as an oxidant, accepting a single electron from the donor. This generates the radical cation of the donor (Donor˙⁺) and the radical anion of the catalyst (AY˙⁻).
-
Radical Propagation: The newly formed substrate radical cation (Donor˙⁺) is a highly reactive intermediate that undergoes subsequent chemical reactions (e.g., cyclization, addition) to form a product intermediate radical.
-
Catalyst Regeneration: The reduced catalyst (AY˙⁻) donates its excess electron to a suitable acceptor in the reaction mixture, often a product intermediate. This step regenerates the ground-state this compound catalyst, allowing it to re-enter the catalytic cycle, and yields the final product.
Applications in Organic Synthesis
This compound has been successfully employed as a photocatalyst for various organic transformations. A notable example is its use in a four-component domino Michael–Mannich cyclocondensation reaction to synthesize polyfunctionalized dihydro-2-oxypyrroles.[1] This reaction showcases the catalyst's efficiency, achieving high yields in short reaction times under mild conditions.[4]
The performance of this compound G (AYG) in this synthesis demonstrates its superiority over other common organic dye photocatalysts and highlights the importance of catalyst loading optimization.[2]
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | AYG (1.0) | 20 | 78 |
| 2 | AYG (1.5) | 20 | 97 |
| 3 | AYG (2.0) | 20 | 97 |
| 4 | Rose Bengal (1.5) | 20 | 68 |
| 5 | Erythrosin B (1.5) | 20 | 65 |
| 6 | Riboflavin (1.5) | 20 | 61 |
Data sourced from a study on the synthesis of dihydro-2-oxypyrroles, demonstrating optimal performance at 1.5 mol% AYG loading.[2]
Experimental Protocols
A key advantage of using this compound is the simplicity of the experimental setup. Reactions are typically conducted at room temperature using standard laboratory glassware and a common visible light source.
Representative Protocol: Synthesis of Polyfunctionalized Dihydro-2-oxypyrroles
The following is a general procedure adapted from published literature.[1]
-
Reagent Preparation: To a standard reaction vessel (e.g., a glass vial or round-bottom flask) equipped with a magnetic stir bar, add the primary amine (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and this compound G (1.5 mol%, ~4 mg).
-
Solvent Addition: Add ethanol (3 mL) as the reaction solvent.
-
Initial Irradiation: Place the vessel approximately 2-5 cm from a blue LED light source (e.g., a 12 W lamp) and agitate the mixture for 15 minutes at room temperature.
-
Addition of Components: Add the secondary amine (1.0 mmol) and formaldehyde (1.5 mmol) to the reaction mixture.
-
Reaction Completion: Continue stirring the mixture under blue light irradiation at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC). Reaction times are typically short, often between 15 and 30 minutes.[4]
-
Workup and Purification: Upon completion, the resulting product often precipitates from the solution. The pure product can be isolated by filtration and washing with cold ethanol, frequently eliminating the need for chromatographic purification.[1]
This compound stands out as a highly effective, economical, and environmentally friendly alternative to traditional transition-metal photocatalysts. Its robust performance in driving complex organic transformations using visible light highlights its potential for broader application in both academic research and industrial processes.[4] The simple experimental protocols, high reaction efficiencies, and use of a renewable energy source position this compound as a valuable tool for advancing green chemistry in the synthesis of complex molecules and drug discovery.[1]
References
In-Depth Technical Guide: Safety and Handling of Acridine Yellow Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Acridine Yellow powder, a fluorescent dye commonly used in biological and chemical research. Adherence to these guidelines is critical to ensure personnel safety and to maintain a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, this compound is suspected of causing cancer and may have the potential for irreversible effects.[1][2][3]
GHS Hazard Statements:
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₅H₁₅N₃·HCl | [5] |
| Molecular Weight | 273.76 g/mol | [4] |
| Appearance | Brown-red to yellow crystalline powder | [1][4] |
| Solubility in Water | 1 mg/mL or 10 mg/mL | |
| Solubility in 95% Ethanol | 1 mg/mL | |
| Melting Point | >400 °C | [4] |
| λmax | 442 nm |
Table 2: Toxicological Data
| Parameter | Value | Source(s) |
| LD50/LC50 | Not available | [4][5] |
| Carcinogenicity | Suspected of causing cancer (GHS Category 2) | [2][3] |
| RTECS Number | AR8790000 | [4][5] |
Table 3: Occupational Exposure Limits
| Organization | Limit (TWA) | Limit (STEL) | Source(s) |
| OSHA PEL | None Listed | None Listed | [4] |
| ACGIH TLV | None Listed | None Listed | [4] |
| NIOSH REL | None Listed | None Listed | [4] |
Experimental Protocols
Due to the lack of publicly available studies detailing the toxicological assessment of this compound, specific experimental protocols for its toxicity testing cannot be cited. The handling and safety protocols provided below are derived from established best practices for handling hazardous chemical powders as outlined in Safety Data Sheets.
Protocol 3.1: General Handling and Weighing of this compound Powder
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.[4]
-
Ensure a chemical fume hood is available and functioning correctly.
-
Designate a specific area for handling this compound to minimize contamination.
-
Assemble all necessary personal protective equipment (PPE) as detailed in Table 4.
-
-
Personal Protective Equipment (PPE):
-
Weighing Procedure:
-
Perform all weighing operations within a certified chemical fume hood to control dust.
-
Use a dedicated, labeled weighing paper or boat.
-
Minimize the creation of dust by handling the powder gently. Do not crush or grind the material outside of a contained system.[1]
-
Close the primary container tightly immediately after use.[1][5]
-
-
Dissolving Procedure:
-
Add the weighed this compound powder to the solvent slowly and carefully within the fume hood.
-
Stir gently to dissolve, avoiding splashing.
-
-
Post-Handling:
Protocol 3.2: Spill Response
-
Immediate Actions:
-
Evacuate the immediate area of the spill.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or outside of a containment area, evacuate the laboratory and follow institutional emergency procedures.
-
-
Spill Cleanup (for small, contained spills):
-
Ensure appropriate PPE is worn, including respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb the spill directly.
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[1][5]
-
Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Collect all cleanup materials in a sealed bag for hazardous waste disposal.
-
Visualizations
Diagram 1: Safe Handling Workflow for this compound Powder
Caption: Workflow for the safe handling of this compound powder.
Diagram 2: this compound Powder Spill Response
Caption: Decision workflow for responding to an this compound powder spill.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
Store locked up or in an area accessible only to authorized personnel.[4]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain or in regular trash.
First Aid Measures
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
References
Methodological & Application
Application Notes and Protocols for Acridine Yellow in Bacterial Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow, a fluorescent dye structurally similar to the well-characterized Acridine Orange, presents a valuable tool for the rapid assessment of bacterial viability. This metachromatic dye exhibits differential fluorescence upon binding to nucleic acids, allowing for the distinction between live and dead bacterial cells based on membrane integrity. In viable cells with intact membranes, this compound is presumed to intercalate with double-stranded DNA (dsDNA), emitting a green fluorescence. Conversely, in dead or membrane-compromised cells, the dye can readily access and bind to a higher proportion of single-stranded RNA (ssRNA) and denatured DNA, resulting in a shift towards red-orange fluorescence. This differential staining provides a rapid and efficient method for quantifying bacterial viability in response to antimicrobial agents, environmental stressors, or during routine culture monitoring.
These application notes provide a detailed protocol for utilizing this compound in bacterial viability assays, adaptable for both fluorescence microscopy and flow cytometry. While direct literature on this compound for this specific application is limited, the provided protocols are inferred from well-established methods for the spectrally similar and functionally related dye, Acridine Orange.[1][2][3]
Safety Precautions: this compound is a potential mutagen and may be harmful if inhaled, swallowed, or absorbed through the skin.[4][5][6][7] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to consult the Safety Data Sheet (SDS) before use.[4][5][6]
Principle of Bacterial Viability Assessment with this compound
The application of this compound for bacterial viability assays is predicated on the differential permeability of the bacterial cell membrane and the dye's interaction with nucleic acids.
-
Live Bacteria: In viable bacteria, the cell membrane is intact and largely impermeable to the dye. A low concentration of this compound may enter the cell and intercalate into the double-stranded DNA, resulting in a characteristic green fluorescence when excited with blue light.[3]
-
Dead Bacteria: In non-viable bacteria, the cell membrane is compromised, allowing for an influx of this compound. This leads to a higher intracellular concentration of the dye, which can then bind to the more abundant single-stranded RNA and denatured DNA. This interaction causes a shift in the fluorescence emission to a red-orange color .[3][8]
This mechanism allows for the visual and quantitative differentiation of live and dead bacterial populations.
Materials and Reagents
-
This compound hydrochloride (CAS No: 135-49-9)
-
Bacterial culture of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (70%) or Isopropanol (70%) for preparing a dead cell control
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Fluorescence microscope with appropriate filter sets (Excitation: ~470 nm, Emission: ~550 nm)[9][10] or a flow cytometer with a blue laser (488 nm) and appropriate detectors.
-
Glass microscope slides and coverslips
-
Immersion oil (for microscopy)
-
Hemocytometer or other cell counting device
Experimental Protocols
Preparation of this compound Staining Solution
-
Stock Solution (1 mg/mL): Dissolve 10 mg of this compound hydrochloride in 10 mL of sterile distilled water. Store this stock solution protected from light at 4°C for up to one month.
-
Working Solution (10 µg/mL): On the day of the experiment, dilute the stock solution 1:100 in sterile PBS (pH 7.4). For example, add 10 µL of the 1 mg/mL stock solution to 990 µL of PBS. Protect the working solution from light.
Preparation of Bacterial Samples
-
Culture Preparation: Grow the bacterial culture to the desired growth phase (e.g., mid-logarithmic phase).
-
Cell Density Adjustment: Measure the optical density (OD) of the culture and adjust the cell concentration to approximately 1 x 10⁶ to 1 x 10⁷ cells/mL in sterile PBS. This can be achieved by centrifugation of the culture, removal of the supernatant, and resuspension of the bacterial pellet in PBS.
-
Live Cell Control: Use the bacterial suspension prepared in step 2 as the live cell control.
-
Dead Cell Control: To prepare a dead cell control, centrifuge a separate aliquot of the bacterial suspension. Resuspend the pellet in 70% ethanol or isopropanol and incubate at room temperature for 30-60 minutes. Centrifuge the cells again, remove the alcohol, and wash the pellet twice with sterile PBS. Finally, resuspend the pellet in the same volume of PBS as the live cell control.
-
Experimental Samples: Treat bacterial suspensions with the desired antimicrobial agent or experimental condition for the specified duration.
Staining Protocol for Fluorescence Microscopy
-
Staining: To 100 µL of the bacterial suspension (live control, dead control, or experimental sample), add 1 µL of the 10 µg/mL this compound working solution.
-
Incubation: Incubate the mixture at room temperature in the dark for 15 minutes.
-
Slide Preparation: Place 10 µL of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.
-
Imaging: Observe the slide immediately using a fluorescence microscope equipped with a blue excitation filter (e.g., 470/40 nm) and a green/orange dual-band emission filter or separate green (e.g., 525/50 nm) and red (e.g., 620/60 nm) filters. Live bacteria should appear green, while dead bacteria will appear red-orange.
-
Quantification: Count the number of green and red-orange fluorescent cells in several random fields of view to determine the percentage of viable cells.
Staining Protocol for Flow Cytometry
-
Staining: To 500 µL of the bacterial suspension (live control, dead control, or experimental sample), add 5 µL of the 10 µg/mL this compound working solution.
-
Incubation: Incubate the mixture at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained samples on a flow cytometer equipped with a 488 nm blue laser. Collect fluorescence data in two channels: a green fluorescence channel (e.g., FL1, ~530/30 nm) and a red-orange fluorescence channel (e.g., FL3, >670 nm).
-
Gating and Quantification:
-
Use an unstained bacterial sample to set the baseline fluorescence.
-
Use the live and dead control samples to establish the gates for the green (live) and red-orange (dead) populations on a dot plot of green versus red fluorescence.
-
Apply these gates to the experimental samples to quantify the percentage of live and dead bacteria.
-
Data Presentation
Quantitative data from bacterial viability assays using this compound should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
Table 1: Example of Quantitative Data Summary for this compound Bacterial Viability Assay
| Treatment Group | Concentration | Live Bacteria (%) | Dead Bacteria (%) | Total Cell Count (per mL) |
| Control (Untreated) | N/A | 95.2 ± 2.1 | 4.8 ± 2.1 | 1.2 x 10⁷ |
| Antimicrobial A | 1 x MIC | 45.7 ± 5.8 | 54.3 ± 5.8 | 1.1 x 10⁷ |
| Antimicrobial A | 2 x MIC | 10.3 ± 3.5 | 89.7 ± 3.5 | 1.0 x 10⁷ |
| Antimicrobial B | 1 x MIC | 88.9 ± 4.3 | 11.1 ± 4.3 | 1.2 x 10⁷ |
| Antimicrobial B | 2 x MIC | 62.5 ± 6.1 | 37.5 ± 6.1 | 1.1 x 10⁷ |
Data presented as mean ± standard deviation from three independent experiments.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound for bacterial viability.
Caption: Experimental workflow for this compound viability assay.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. ucplchem.com [ucplchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. This compound | C15H16ClN3 | CID 8672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acridine orange staining reaction as an index of physiological activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cameo.mfa.org [cameo.mfa.org]
- 10. ohsu.edu [ohsu.edu]
Application Notes and Protocols: Acridine Yellow for Nucleic Acid Visualization in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow is a cell-permeable, metachromatic fluorescent dye that is a valuable tool for the visualization of nucleic acids in fluorescence microscopy. As a member of the acridine family of dyes, it shares structural and spectral similarities with the more extensively characterized Acridine Orange. This compound's utility lies in its ability to differentially stain double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA), emitting distinct fluorescent signals depending on its binding mode. This property allows for the simultaneous visualization of DNA and RNA within cells and tissues, providing insights into cellular processes such as apoptosis, cell cycle, and protein synthesis.
The primary mechanism of action involves the intercalation of this compound into the double helix of DNA, which results in a green to yellow-green fluorescence. In contrast, its interaction with single-stranded nucleic acids, predominantly RNA, is based on electrostatic interactions and stacking, leading to the formation of dye aggregates that emit a reddish-orange fluorescence. This differential staining makes this compound a powerful probe for a variety of applications in cell biology and drug development.
Physicochemical and Fluorescence Properties
This compound's fluorescence is highly dependent on its local environment and its interaction with nucleic acids. The following tables summarize the key quantitative data for this compound and its close analog, Acridine Orange, for comparative purposes.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~461 nm | [1] |
| Emission Maximum (λem) | ~493 nm | [1] |
| Molar Extinction Coefficient (ε) | 39,400 cm⁻¹/M at 460.8 nm (in ethanol) | |
| Quantum Yield (Φ) | 0.47 (in ethanol) | |
| Molecular Weight | 273.76 g/mol | |
| Solubility | Soluble in ethanol, ether, hydrocarbons |
Table 2: Comparative Fluorescence Properties of Acridine Orange Bound to Nucleic Acids
| Property | Bound to dsDNA | Bound to ssRNA/ssDNA | Reference(s) |
| Excitation Maximum (λex) | ~502 nm | ~460 nm | [2] |
| Emission Maximum (λem) | ~525 nm (Green) | ~650 nm (Red) | [2] |
| Binding Mechanism | Intercalation | Electrostatic Stacking | [2] |
Mechanism of Action with Nucleic Acids
The differential staining of nucleic acids by acridine dyes like this compound is a consequence of different binding modes, which in turn affect the electronic state and fluorescence emission of the dye molecules.
Experimental Protocols
Due to the limited availability of detailed protocols specifically for this compound, the following protocols are based on those established for the structurally and functionally similar dye, Acridine Orange. It is recommended to optimize dye concentration and incubation times for your specific cell type and experimental conditions.
Protocol 1: Staining of Fixed Cells for Nucleic Acid Visualization
This protocol is suitable for visualizing the distribution of DNA and RNA in fixed cells, which is useful for observing general cell morphology and identifying changes in nuclear and cytoplasmic nucleic acid content.
Materials:
-
This compound stock solution (1 mg/mL in sterile distilled water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Glass slides and coverslips
-
Fluorescence microscope with appropriate filter sets (blue excitation for green emission, and green excitation for red emission)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a culture dish and culture until the desired confluency is reached.
-
Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound at a final concentration of 1-5 µg/mL in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Nuclei (dsDNA) should appear green-yellow, while the cytoplasm and nucleoli (rich in RNA) should appear reddish-orange.
Protocol 2: Live-Cell Staining for Apoptosis Detection
Acridine dyes can be used to visualize morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. This protocol is often performed in conjunction with a viability dye like propidium iodide (PI) or ethidium bromide (EB) to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
This compound stock solution (1 mg/mL in sterile distilled water)
-
Ethidium Bromide stock solution (1 mg/mL in sterile distilled water)
-
Cell culture medium
-
PBS, pH 7.4
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture cells in a suitable vessel (e.g., 6-well plate with coverslips or a chamber slide).
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control.
-
Prepare Staining Solution: Prepare a staining cocktail containing this compound (final concentration 5 µg/mL) and Ethidium Bromide (final concentration 5 µg/mL) in cell culture medium or PBS.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Imaging: Immediately visualize the cells under a fluorescence microscope.
-
Viable cells: Uniform green nucleus with intact structure.
-
Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.
-
Necrotic cells: Uniformly orange to red nucleus with no chromatin condensation.
-
Protocol 3: Staining of Nucleic Acids in Agarose Gels
Acridine dyes can be used as an alternative to ethidium bromide for visualizing DNA and RNA in agarose gels. The differential staining allows for the distinction between double-stranded and single-stranded nucleic acids.
Materials:
-
This compound stock solution (1 mg/mL in sterile distilled water)
-
Electrophoresis buffer (e.g., TBE or TAE)
-
Staining tray
-
UV transilluminator
Procedure:
-
Electrophoresis: Run the DNA/RNA samples on an agarose gel as per standard procedures.
-
Staining: After electrophoresis, place the gel in a staining tray. Prepare a staining solution of this compound at a final concentration of 3-5 µg/mL in the electrophoresis buffer. Submerge the gel in the staining solution and incubate for 15-30 minutes at room temperature with gentle agitation, protected from light.
-
Destaining (Optional): For lower background fluorescence, destain the gel in electrophoresis buffer for 10-20 minutes.
-
Visualization: Place the gel on a UV transilluminator.
-
dsDNA: Green to yellow-green bands.
-
ssDNA/RNA: Orange to red bands.
-
Applications in Research and Drug Development
-
Cell Cycle Analysis: The differential staining of DNA and RNA can be used in flow cytometry to distinguish between quiescent (G0), proliferating (G1, S, G2), and mitotic (M) cells based on their RNA and DNA content.
-
Apoptosis and Necrosis Differentiation: As detailed in the protocol, this compound, often in combination with a viability dye, is a simple and effective tool to distinguish between different modes of cell death.[3][4]
-
Autophagy Studies: Acridine dyes are known to accumulate in acidic compartments, such as lysosomes and autophagosomes.[2] This property can be exploited to study the process of autophagy.
-
High-Content Screening: The ability of this compound to stain multiple cellular compartments in live cells makes it suitable for image-based high-content screening to assess cellular health and responses to drug candidates.
-
Virology: It can be used to detect viral nucleic acids within infected cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Fluorescence | Insufficient dye concentration or incubation time. | Increase dye concentration or incubation time. Ensure the fluorescence microscope filters are appropriate for this compound. |
| High Background Fluorescence | Incomplete removal of unbound dye. | Increase the number and duration of washing steps after staining. A destaining step can be added for gel staining. |
| Inconsistent Staining | Uneven cell fixation or permeabilization. | Ensure cells are completely submerged and evenly exposed to fixation and permeabilization reagents. |
| All Cells Appear Red/Orange | High dye concentration leading to aggregation. | Decrease the concentration of this compound in the staining solution. |
| Photobleaching | Excessive exposure to excitation light. | Minimize the exposure time of the sample to the excitation light. Use an anti-fade mounting medium. |
Disclaimer: this compound is a potential mutagen and should be handled with appropriate safety precautions, including wearing gloves and protective eyewear. Dispose of waste according to institutional guidelines.
References
Application Notes and Protocols for Acridine Yellow Staining in Histology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow is a fluorescent dye that serves as a valuable tool in histological studies for the visualization of cellular structures, particularly nucleic acids.[1] As a derivative of acridine, this yellow dye exhibits a strong bluish-green fluorescence, making it an effective fluorescent stain.[1] It is frequently utilized for non-invasive measurements of cytoplasmic pH changes in whole cells and for staining nucleic acids in both living and fixed tissues.[1][2] Its ability to bind to DNA and RNA allows for the clear visualization of nuclei and cytoplasm, aiding in the analysis of cellular morphology and pathological changes. This document provides detailed protocols for the application of this compound staining on both paraffin-embedded and frozen tissue sections, along with quantitative data, a workflow diagram, and troubleshooting guidance.
Principle of Staining
This compound is a metachromatic dye that intercalates into double-stranded DNA, emitting green fluorescence. When it binds to single-stranded nucleic acids like RNA or denatured DNA, it tends to aggregate and emits a red-orange fluorescence. This differential staining allows for the simultaneous visualization of the nucleus (containing double-stranded DNA) and the cytoplasm (rich in RNA). In the context of apoptosis, chromatin condensation and nuclear fragmentation in apoptotic cells can be visualized as bright green or yellow-orange fragments when stained with acridine dyes.[3]
Quantitative Data
The following table summarizes key quantitative parameters for this compound staining.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~470 nm | [4] |
| Emission Maximum (λem) | ~550 nm | [4] |
| Staining Solution Concentration | 0.01% (w/v) in a suitable buffer | [5] |
| Staining Solution pH | Typically acidic, around pH 4.0, for differential staining | [6] |
| Incubation Time | 2 - 15 minutes at room temperature | [6][7] |
Experimental Protocols
Protocol 1: this compound Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
This compound powder
-
Distilled water
-
Acetate buffer (0.1 M, pH 4.0)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Mounting medium (aqueous, anti-fade)
-
Coplin jars
-
Microscope slides with FFPE tissue sections
-
Coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., blue excitation)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each to remove paraffin wax.
-
Rehydrate the sections by immersing them in a descending series of ethanol concentrations:
-
100% ethanol for 2-3 minutes.
-
95% ethanol for 2-3 minutes.
-
70% ethanol for 2-3 minutes.
-
-
Rinse the slides gently with distilled water.
-
-
Staining:
-
Prepare a 0.01% (w/v) this compound staining solution by dissolving 10 mg of this compound powder in 100 mL of 0.1 M acetate buffer (pH 4.0).
-
Immerse the slides in the this compound staining solution for 2-5 minutes at room temperature. The optimal staining time may need to be determined empirically.
-
Rinse the slides briefly in distilled water to remove excess stain.
-
Differentiate the staining by briefly rinsing in 0.1 M acetate buffer (pH 4.0) if necessary, to reduce background fluorescence.
-
-
Dehydration and Mounting:
-
Briefly rinse the slides in distilled water.
-
Mount the coverslip using an aqueous mounting medium with an anti-fade reagent to preserve the fluorescence. Avoid using organic solvent-based mounting media as they can quench the fluorescence.
-
-
Visualization:
-
Examine the stained sections under a fluorescence microscope using a blue excitation filter.
-
Nuclei should appear green to yellow-green, while the cytoplasm will show a weaker orange-red fluorescence.
-
Protocol 2: this compound Staining of Frozen Tissue Sections
This protocol is suitable for fresh or frozen tissue sections.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetone or Methanol (pre-chilled at -20°C)
-
Mounting medium (aqueous, anti-fade)
-
Microscope slides with frozen tissue sections
-
Coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Section Preparation and Fixation:
-
Cut frozen tissue sections at 5-10 µm thickness using a cryostat and mount them on pre-coated slides.
-
Air dry the sections for 30 minutes at room temperature.
-
Fix the sections by immersing the slides in pre-chilled acetone or methanol for 10 minutes at -20°C.[8]
-
Allow the slides to air dry completely at room temperature.
-
-
Staining:
-
Prepare a 0.01% (w/v) this compound staining solution in PBS (pH 7.4).
-
Cover the tissue sections with the staining solution and incubate for 5-10 minutes at room temperature in the dark to prevent photobleaching.
-
Gently rinse the slides with PBS to remove excess stain.
-
-
Mounting and Visualization:
-
Mount the coverslip with an aqueous anti-fade mounting medium.
-
Visualize the stained sections using a fluorescence microscope with a blue excitation filter.
-
Visualization of Apoptosis Signaling
This compound can be used to visualize the morphological changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation. The following diagram illustrates the principle of apoptosis detection using nucleic acid staining.
Caption: Principle of Apoptosis Detection with this compound.
Experimental Workflow
The following diagram illustrates the general workflow for this compound staining of histological sections.
Caption: General Workflow for this compound Histological Staining.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence | - Staining solution too old or degraded.- Incorrect filter set on the microscope.- Photobleaching due to excessive light exposure.[9] | - Prepare fresh staining solution.- Ensure the use of a blue excitation filter appropriate for this compound.- Minimize exposure to the excitation light. Use an anti-fade mounting medium.[10][11] |
| High Background Staining | - Incomplete removal of excess stain.- Staining time too long. | - Increase the number and duration of rinsing steps.- Optimize and potentially shorten the incubation time in the staining solution. |
| Uneven Staining | - Incomplete deparaffinization (for FFPE sections).- Tissue sections dried out during the procedure. | - Ensure complete removal of paraffin with fresh xylene.- Keep the sections moist throughout the staining procedure. |
| Precipitate on the Slide | - Staining solution is not fully dissolved or has precipitated over time. | - Filter the staining solution before use.- Ensure the this compound powder is fully dissolved when preparing the solution.[12] |
| Rapid Fading of Fluorescence | - Photobleaching. | - Use an anti-fade mounting medium.- Reduce the intensity and duration of light exposure during microscopy.[9][11]- Acquire images promptly after staining. |
References
- 1. This compound G | CAS 135-49-9 | S10010 | TriStains | Histology [tristains.com]
- 2. eqipped.com [eqipped.com]
- 3. benchchem.com [benchchem.com]
- 4. research.fit.edu [research.fit.edu]
- 5. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Frozen Tissue [bdbiosciences.com]
- 9. biocompare.com [biocompare.com]
- 10. emsdiasum.com [emsdiasum.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
Application Notes: Measuring Cytoplasmic pH with Acridine Yellow
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow, also known as this compound G, is a cell-permeant fluorescent dye used for the non-invasive measurement of cytoplasmic pH in living cells[1]. Its fluorescence is sensitive to the surrounding hydrogen ion concentration, making it a valuable tool for studying cellular processes that involve changes in intracellular pH (pHi), such as cell proliferation, apoptosis, metabolic activity, and the cellular uptake of drugs.
Principle of Action
The mechanism of pH sensing by this compound is based on its properties as a weak base. In its neutral, unprotonated form, this compound can readily cross cell membranes. In more acidic environments, the dye becomes protonated. This change in protonation state alters the electronic configuration of the molecule, leading to a change in its fluorescence properties.
Generally, for acridine-based dyes, accumulation in acidic compartments leads to fluorescence quenching[2]. By correlating the measured fluorescence intensity from within the cell to a calibration curve generated under controlled pH conditions, the cytoplasmic pH can be accurately determined.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Alternate Names | 3,6-Diamino-2,7-dimethylacridine monohydrochloride, Basic Yellow K | [1][3] |
| Molecular Formula | C₁₅H₁₆ClN₃ | [3][4][5] |
| Molecular Weight | 273.76 g/mol | [3][4][5] |
| Excitation Wavelength | ~460 - 470 nm | [N/A] |
| Emission Wavelength | ~500 - 550 nm | [N/A] |
| Recommended Working Concentration | 1 - 10 µM | [N/A] |
Note: Optimal excitation and emission wavelengths may vary depending on the specific instrumentation, buffer composition, and cellular environment. It is highly recommended to perform a spectral scan to determine the optimal settings for your experimental setup.
Diagrams and Visualizations
Principle of this compound pH Sensing
References
Application Notes and Protocols: Acridine Orange for the Detection of Microorganisms in Clinical Specimens
A Note on Acridine Dyes: While the initial topic specified Acridine Yellow, a thorough review of the scientific literature reveals a significant lack of established protocols and clinical data for the use of this compound in the routine detection of microorganisms in clinical specimens. In contrast, the closely related fluorochrome, Acridine Orange (AO), is extensively documented and widely accepted for this application. This document will, therefore, focus on the well-established use of Acridine Orange, providing detailed protocols and data relevant to its application in clinical microbiology.
Introduction
Acridine Orange is a fluorescent dye that serves as a valuable tool in clinical microbiology for the rapid detection of bacteria and fungi in various clinical specimens.[1][2] Unlike conventional staining methods that rely on cell wall characteristics, Acridine Orange intercalates with nucleic acids (DNA and RNA), making it a broad-spectrum agent for visualizing a wide range of microorganisms.[1][2][3] Its application is particularly advantageous for screening normally sterile body fluids, examining thick or purulent specimens where Gram staining may be difficult to interpret, and detecting cell wall-deficient bacteria.[3][4] When used at an acidic pH, Acridine Orange differentially stains microorganisms, causing them to fluoresce brightly against a counterstained background of host cells and debris, thereby facilitating their rapid detection even at low microbial concentrations.[1][5][6]
Principle of the Method
Acridine Orange is a cationic, metachromatic dye that binds to nucleic acids. The differential staining observed at an acidic pH (typically around 4.0) is central to its utility in clinical microbiology.[1][5][6] In this acidic environment, the dye intercalates into the double-stranded DNA of both viable and non-viable microorganisms, causing them to fluoresce a brilliant orange to red.[1][7] In contrast, human cells, such as leukocytes and epithelial cells, as well as background debris, stain a pale green to yellow.[5][6] This stark color contrast allows for the rapid visualization of microorganisms under a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of nucleic acid present.[2]
Below is a diagram illustrating the staining principle:
Caption: Acridine Orange differentially stains microorganisms and host cells.
Data Presentation
Acridine Orange staining has been shown to be a highly sensitive method for the detection of microorganisms in various clinical specimens. The following tables summarize the comparative performance of Acridine Orange versus Gram stain.
Table 1: Comparison of Sensitivity of Acridine Orange and Gram Stain in Clinical Specimens
| Specimen Type | Number of Specimens | Acridine Orange Sensitivity (%) | Gram Stain Sensitivity (%) | Reference |
| Cerebrospinal Fluid & Other Body Fluids | 497 | 59.9 | 55.8 | [8] |
| Blood Cultures | 700 | 100 | 98.26 | |
| Needle Aspirate (Experimental Pneumonia) | 82 | 40 | 29 | [9] |
Table 2: Comparison of Specificity and Predictive Values of Acridine Orange and Gram Stain
| Parameter | Acridine Orange (%) | Gram Stain (%) | Reference |
| Specificity (Cerebrospinal Fluid & Other Body Fluids) | Equal to Gram Stain | Equal to Acridine Orange | [8] |
| Specificity (Blood Cultures) | 100 | 100 | |
| Positive Predictive Value (Blood Cultures) | 100 | Not specified | [10] |
| Negative Predictive Value (Blood Cultures) | 100 | Not specified | [10] |
Experimental Protocols
Materials and Reagents
-
Acridine Orange Stock Solution (0.5%): Dissolve 50 mg of Acridine Orange in 10 ml of distilled water. Store in a refrigerator.[4]
-
Acridine Orange Staining Solution (0.01%): Add 1 ml of the 0.5% stock solution and 0.5 ml of glacial acetic acid to 50 ml of distilled water. The final pH should be approximately 3.0.[4] Alternatively, a buffer solution with a pH of 4.0 can be used.[5]
-
Absolute Methanol (for fixation)
-
Clean, grease-free microscope slides
-
Coplin jars or staining rack
-
Fluorescence microscope with appropriate filter set (excitation peak at 460 nm, emission peak at 650 nm for RNA/orange fluorescence).[7]
Staining Procedure
The following workflow outlines the steps for Acridine Orange staining of clinical specimens:
Caption: Step-by-step workflow for Acridine Orange staining.
Detailed Steps:
-
Smear Preparation: Prepare a thin smear of the clinical specimen (e.g., cerebrospinal fluid, blood culture, wound exudate) on a clean, grease-free microscope slide.[11]
-
Air Drying: Allow the smear to air dry completely.[11]
-
Fixation: Fix the smear by immersing the slide in absolute methanol for 2 minutes.[5][11]
-
Air Drying: Allow the slide to air dry completely after fixation.[11]
-
Staining: Flood the slide with the 0.01% Acridine Orange staining solution and allow it to stand for 2 minutes.[3][4]
-
Rinsing: Gently rinse the slide with tap water to remove excess stain.[3][11]
-
Microscopic Examination: Examine the stained smear using a fluorescence microscope, typically at magnifications of 400x for screening and 1000x for detailed morphology.[5]
Interpretation of Results
-
Positive Result: Microorganisms (bacteria and fungi) will fluoresce bright orange or red against a green to yellow background.[5][6]
-
Negative Result: No orange or red fluorescing organisms are observed. Human cells (leukocytes, epithelial cells) and debris will fluoresce green to yellow.[5]
Note: It is recommended that positive smears be confirmed with a Gram stain to determine the Gram reaction of the microorganisms, as Acridine Orange does not differentiate between gram-positive and gram-negative bacteria.[12] The Gram stain can be performed on the same slide after removing the immersion oil.[5]
Applications in Clinical Microbiology
Acridine Orange staining is a versatile technique with several applications in the clinical laboratory:
-
Rapid screening of normally sterile body fluids: This includes cerebrospinal fluid, pleural fluid, peritoneal fluid, and synovial fluid.[12]
-
Examination of purulent or bloody specimens: The differential staining allows for easy visualization of microorganisms in specimens that are difficult to interpret with a Gram stain.[8][12]
-
Detection of microorganisms in blood cultures: It has been shown to be more sensitive than Gram stain for the early detection of positive blood cultures.[10]
-
Identification of cell wall-deficient bacteria: Organisms such as Mycoplasma that do not stain well with Gram stain can be visualized with Acridine Orange.[3]
-
Detection of fungi and parasites: Besides bacteria, Acridine Orange can also be used to detect fungi and parasites like Trichomonas vaginalis.[1][5]
Limitations
-
Lack of Differentiation: Acridine Orange does not distinguish between gram-positive and gram-negative bacteria.[3]
-
Inability to Assess Viability: The stain binds to the nucleic acids of both living and dead organisms.[3]
-
Potential for False Positives: Granules from disintegrating leukocytes can sometimes be mistaken for cocci.[8]
-
Requirement for Specialized Equipment: A fluorescence microscope is necessary for this technique.[12]
Conclusion
Acridine Orange staining is a rapid, sensitive, and valuable method for the detection of microorganisms in a wide range of clinical specimens.[4][12] Its ability to provide a clear distinction between microorganisms and background material makes it an excellent screening tool, particularly in situations where Gram staining is challenging.[8] While it does not replace the need for culture and Gram staining for definitive identification and determination of antimicrobial susceptibility, its use can significantly aid in the early and rapid diagnosis of infectious diseases.
References
- 1. Acridine orange stain Clinisciences [clinisciences.com]
- 2. Acridine Orange | MI [microbiology.mlsascp.com]
- 3. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Differential staining of bacteria in clinical specimens using acridine orange buffered at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Acridine orange - Wikipedia [en.wikipedia.org]
- 10. Utility of Acridine Orange staining for detection of bacteria from positive blood cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the general procedure of acridine orange staining? | AAT Bioquest [aatbio.com]
- 12. Comparison of acridine orange and Gram stains for detection of microorganisms in cerebrospinal fluid and other clinical specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridine Yellow: Application Notes and Protocols for Optimal Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine Yellow G is a fluorescent dye used in various biological applications, including histology, microbiology, and cell biology.[1][2] As a member of the acridine dye family, it functions as a vital staining agent, enabling the visualization of cellular structures, particularly nucleic acids, under a fluorescence microscope.[1][2] Its ability to bind to DNA and RNA makes it a valuable tool for studying cellular processes and for identifying microorganisms.[2] This document provides detailed application notes and protocols for the use of this compound in cell staining, with a focus on achieving optimal staining concentrations.
Principle of Staining
This compound G is a cell-permeant dye that selectively binds to nucleic acids.[2] This binding is the basis for its function as a fluorescent stain in biological research. The dye intercalates into the DNA and RNA of cells, and upon excitation with an appropriate light source, it emits a bright yellow-green fluorescence, allowing for the visualization of the nucleus and other nucleic acid-rich structures.[2][3] This property is particularly useful in fluorescence microscopy and flow cytometry for analyzing cellular morphology and viability.[2]
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound for cell staining can vary depending on the cell type, cell density, and the specific application. It is crucial to perform a concentration gradient experiment to determine the ideal concentration for your specific experimental conditions. Below is a table summarizing a known concentration for yeast and providing a general starting range for mammalian cells, which should be optimized.
| Cell Type | Application | Recommended Concentration | Incubation Time | Notes |
| Yeast | Fluorescence Microscopy | 50 µM[4] | 5 minutes[4] | Used for observing changes in plasma membrane potential. |
| Mammalian Cells (General) | Fluorescence Microscopy | 1 - 10 µg/mL | 15 - 30 minutes | Starting range for optimization. Lower concentrations are recommended for live-cell imaging to minimize cytotoxicity. |
| Bacteria | Fluorescence Microscopy | Not specified | Not specified | Used for detection in clinical specimens. |
Note: The molecular weight of this compound G (hydrochloride salt) is 273.77 g/mol .[1] To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound G in 1 mL of sterile distilled water or an appropriate buffer like PBS.
Experimental Protocols
Protocol 1: General Staining of Adherent Mammalian Cells
This protocol provides a general procedure for staining adherent mammalian cells with this compound for fluorescence microscopy.
Materials:
-
This compound G powder
-
Sterile distilled water or Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Coverslips or imaging plates
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Culture adherent cells on sterile coverslips or in imaging plates to the desired confluency.
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound G in sterile distilled water.
-
Further dilute the stock solution in cell culture medium or PBS to the desired final working concentration (e.g., 1-10 µg/mL).
-
-
Cell Staining:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the this compound staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove excess stain.
-
-
Imaging:
-
Add fresh PBS or imaging medium to the cells.
-
Visualize the stained cells using a fluorescence microscope with a blue light excitation source.
-
Protocol 2: Staining of Suspension Cells
This protocol is for staining mammalian cells grown in suspension.
Materials:
-
This compound G powder
-
Sterile distilled water or PBS
-
Cell culture medium
-
Microcentrifuge tubes
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this washing step twice.
-
Preparation of Staining Solution: Prepare the this compound staining solution as described in Protocol 1.
-
Cell Staining:
-
Resuspend the washed cell pellet in the this compound staining solution.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Centrifuge the stained cell suspension.
-
Remove the supernatant and resuspend the cell pellet in fresh PBS.
-
Repeat the wash step once more.
-
-
Analysis:
-
For microscopy, resuspend the final cell pellet in a small volume of PBS, mount on a slide, and observe under a fluorescence microscope.
-
For flow cytometry, resuspend the cells in an appropriate sheath fluid and analyze using a flow cytometer.
-
Mandatory Visualizations
Experimental Workflow for this compound Cell Staining
Caption: Workflow for staining cells with this compound.
Troubleshooting
-
Weak or No Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Ensure the fluorescence microscope filters are appropriate for this compound's excitation and emission spectra.
-
-
High Background Fluorescence:
-
Decrease the concentration of this compound.
-
Ensure thorough washing after staining to remove unbound dye.
-
-
Cell Death or Morphological Changes:
-
Decrease the concentration of this compound, as high concentrations can be cytotoxic.
-
Reduce the incubation time.
-
Perform a cytotoxicity assay to determine the optimal non-toxic concentration range.
-
Safety Precautions
This compound G is a chemical and should be handled with appropriate laboratory safety practices. Wear personal protective equipment, including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
Application Note: Multicolor Fluorescent Imaging Using Acridine Yellow in Combination with Other Dyes
Audience: Researchers, scientists, and drug development professionals.
Introduction Acridine Yellow is a versatile, cell-permeable fluorescent dye known for its strong bluish-green fluorescence.[1][2] It is widely used in histology and cytology for staining cellular structures, particularly nucleic acids and acidic organelles.[3][4][5] Its ability to bind to DNA and RNA makes it a valuable tool for visualizing cell nuclei and cytoplasm.[5][6] Furthermore, this compound accumulates in acidic compartments, making it an effective probe for studying acidic vesicular organelles (AVOs) involved in processes like autophagy. This application note provides detailed protocols and guidelines for using this compound in combination with other fluorescent dyes for multicolor imaging, enabling simultaneous visualization of multiple cellular targets.
Spectral Properties for Multicolor Imaging
Successful multicolor imaging relies on selecting fluorophores with minimal spectral overlap. This compound is typically excited by blue light and emits in the green-to-yellow range of the spectrum.[7][8] This makes it compatible with blue-emitting nuclear stains like DAPI and red-emitting dead-cell indicators or organelle probes. The spectral characteristics of this compound and potential partner dyes are summarized below.
Table 1: Spectral Properties of this compound and Compatible Dyes
| Dye | Excitation (λmax) | Emission (λmax) | Target/Application | Common Filter Set |
| This compound | ~461-470 nm[7][9] | ~493-550 nm[7][9] | Nucleic Acids, Acidic Organelles[10][11] | FITC / GFP |
| DAPI | ~358 nm | ~461 nm | Nuclei (DNA)[12] | DAPI |
| Propidium Iodide (PI) | ~535 nm | ~617 nm | Nuclei (Dead Cells) | TRITC / RFP |
| Rhodamine B | ~542 nm | ~577 nm | FRET Acceptor, General Stain[13] | TRITC / RFP |
| RedDot™2 | ~662 nm | ~694 nm | Nuclei (Live or Fixed Cells) | Cy5 |
Application 1: Co-staining of Nuclei and Acidic Organelles
This protocol describes the simultaneous staining of cell nuclei with 4',6-diamidino-2-phenylindole (DAPI) and acidic organelles/cytoplasm with this compound. DAPI is a membrane-impermeant dye that binds strongly to A-T rich regions in the minor groove of DNA, making it an excellent nuclear counterstain in fixed and permeabilized cells.[12]
Experimental Workflow: this compound & DAPI Co-staining
Caption: Workflow for co-staining cells with this compound and DAPI.
Protocol: this compound and DAPI Staining of Fixed Cells
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
This compound stock solution (1 mg/mL in DMSO or ethanol)
-
DAPI stock solution (1 mg/mL in deionized water)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes. This step is crucial for DAPI to enter the nucleus.[12]
-
This compound Staining: Dilute the this compound stock solution to a final concentration of 1-5 µg/mL in PBS. Incubate the cells with the staining solution for 15-20 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Counterstaining: Dilute the DAPI stock solution to a final concentration of 300 nM (approx. 0.1 µg/mL) in PBS. Incubate the cells for 5 minutes at room temperature, protected from light.
-
Final Wash: Perform a final wash with PBS for 5 minutes.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium. Seal the edges with nail polish if desired.
-
Imaging: Visualize the sample using a fluorescence microscope equipped with appropriate filter sets for DAPI (Ex/Em: ~360/460 nm) and this compound (Ex/Em: ~470/525 nm).
Application 2: Cell Viability and Cytotoxicity Assays
Acridine dyes are frequently used in combination with membrane-impermeant dyes like Propidium Iodide (PI) or Ethidium Bromide (EtBr) to differentiate live and dead cells. This protocol is adapted from common Acridine Orange/Propidium Iodide (AO/PI) methods.[14] this compound, being cell-permeable, will stain all cells, causing live cells to fluoresce green. PI can only enter cells with compromised membranes (dead or late apoptotic cells) and intercalates with DNA to emit red fluorescence.
Principle of Differential Staining for Viability
Caption: Logic of live/dead cell discrimination using this compound and PI.
Protocol: Live/Dead Cell Staining with this compound and Propidium Iodide
Materials:
-
Cell suspension
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Combined this compound/Propidium Iodide (AY/PI) staining solution (e.g., 10 µg/mL AY and 5 µg/mL PI in PBS). Note: Optimal concentrations may need to be determined empirically.
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in PBS or culture medium at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5-10 µL of the combined AY/PI staining solution to 100 µL of the cell suspension. Mix gently by pipetting.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light. Note: Avoid prolonged incubation as it can lead to artifacts.
-
Analysis: Place a small volume (10-20 µL) of the stained cell suspension onto a hemocytometer or a fluorescence microscope slide.
-
Imaging: Immediately visualize the cells using a fluorescence microscope.
-
Live cells: Intact membranes exclude PI; nuclei and cytoplasm will appear green.
-
Dead cells: Compromised membranes allow PI to enter and stain the nucleus red, which quenches the green fluorescence from this compound.
-
-
Quantification: Count the number of green (live) and red (dead) cells in several fields of view to determine the percentage of viable cells. This method can also be adapted for flow cytometry.
General Considerations for Multicolor Imaging
-
Filter Selection: Use narrow bandpass filters to minimize bleed-through between channels. Ensure that the emission filter for the shorter wavelength dye (e.g., DAPI) does not transmit light from the longer wavelength dye (e.g., this compound).
-
Sequential Acquisition: When spectral overlap is a concern, acquire images for each fluorophore sequentially using their optimal excitation and emission settings before merging the channels.
-
Controls: Always prepare single-stained control samples for each fluorophore to check for spectral bleed-through and to set up color compensation correctly. An unstained control should also be included to assess autofluorescence.
-
Photobleaching: Acridine dyes can be susceptible to photobleaching.[15] To minimize this, reduce the exposure time and excitation light intensity, and use an anti-fade mounting medium for fixed samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. amsbio.com [amsbio.com]
- 3. This compound G | CAS 135-49-9 | S10010 | TriStains | Histology [tristains.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound G (AYG) as a photo-induced electron transfer (PET) photocatalyst employed for the radical Michael–Mannich cyclocondensation of imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polysciences.com [polysciences.com]
- 7. cameo.mfa.org [cameo.mfa.org]
- 8. eqipped.com [eqipped.com]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labeling nuclear DNA using DAPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acridine Yellow Photobleaching in Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Acridine Yellow photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is fading rapidly during imaging. What is causing this?
A1: The rapid fading of your fluorescent signal is likely due to photobleaching, which is the irreversible photochemical destruction of the this compound fluorophore. This process is primarily caused by the interaction of the excited dye molecules with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the fluorophore and render it non-fluorescent.[1] Several factors can accelerate photobleaching, including high excitation light intensity, prolonged exposure to the excitation light, and the presence of oxygen.[1][2]
Q2: How can I minimize this compound photobleaching?
A2: You can significantly reduce photobleaching by optimizing your imaging parameters and using antifade reagents. Key strategies include:
-
Reducing Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1][2] Neutral density filters can be used to attenuate the excitation light.[2]
-
Minimizing Exposure Time: Keep the exposure time for your camera or detector as short as possible.[2] Avoid unnecessarily prolonged exposure of the sample to the excitation light.
-
Using Antifade Mounting Media: Mount your specimen in a commercially available or homemade antifade mounting medium.[1] These reagents contain chemicals that scavenge for reactive oxygen species.
-
Employing Oxygen Scavenger Systems: For live-cell imaging or particularly sensitive samples, an enzymatic oxygen scavenger system can be used to remove dissolved oxygen from the imaging medium.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media to protect fluorophores from photobleaching.[1] Most antifade agents are reducing agents or free radical scavengers that suppress the formation of reactive oxygen species (ROS) that are the primary cause of photobleaching.[3] Common antifade agents include n-propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), and p-phenylenediamine (PPD).[3]
Troubleshooting Guide
This guide provides specific troubleshooting steps for common issues related to this compound photobleaching.
Issue 1: The fluorescent signal is extremely weak from the start.
| Possible Cause | Troubleshooting Steps |
| Low Staining Concentration | Optimize the concentration of this compound. |
| Incorrect Filter Set | Ensure your microscope's filter set is appropriate for this compound's excitation and emission spectra (Excitation max ~470 nm, Emission max ~550 nm). |
| Quenching by Antifade Reagent | Some antifade reagents can cause an initial reduction in fluorescence intensity.[4] Try a different antifade formulation or reduce its concentration. |
| pH of Mounting Medium | The fluorescence of some dyes is pH-sensitive. Ensure your mounting medium has a pH between 8.0 and 9.0 for optimal fluorescence.[3][5] |
Issue 2: The signal is initially bright but fades within seconds.
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | Reduce the laser power or lamp intensity. Use a neutral density filter.[2] |
| Long Exposure Times | Decrease the camera exposure time.[2] |
| Absence of Antifade Reagent | Mount your sample in a suitable antifade medium. |
| High Oxygen Concentration | For live-cell imaging, consider using an oxygen scavenger system. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a glycerol-based mounting medium containing the antifade agent n-propyl gallate (NPG).
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that NPG does not dissolve well in water-based solutions.[6][7]
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In a separate container, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS.
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While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[6][7]
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Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of DABCO Antifade Mounting Medium
This protocol provides instructions for preparing a mounting medium with the antifade agent 1,4-diazabicyclo[2.2.2]octane (DABCO).
Materials:
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1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich, Cat. No. D27802)
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Glycerol
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10X Phosphate-Buffered Saline (PBS)
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Distilled water
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Polyvinyl alcohol (PVA)
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0.2 M Tris-HCl, pH 8.5
Procedure:
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Add 4.8 g of PVA to 12 g of glycerol and mix well.
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Add 12 ml of distilled water and leave the mixture on a rotator at room temperature overnight.[3][8]
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Add 24 ml of 0.2 M Tris-HCl (pH 8.5).
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Heat the mixture in a 50°C water bath for about 30 minutes with occasional mixing.[3][8]
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Add 1.25 g of DABCO and mix until it is completely dissolved.[3][8]
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Centrifuge the solution at approximately 2000 rpm for 5 minutes to remove any undissolved particles.[3][8]
Protocol 3: Glucose Oxidase and Catalase (GLOX) Oxygen Scavenging System
This protocol is for preparing an enzymatic oxygen scavenging system for live-cell imaging.
Materials:
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Glucose Oxidase (Sigma-Aldrich, Cat. No. G2133)
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Catalase (Sigma-Aldrich, Cat. No. C40)
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D-Glucose
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1 M Tris-HCl, pH 8.0
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Glycerol
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Distilled water
Procedure:
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Prepare the Blinking Buffer Base (10% Glucose in 100 mM Tris-HCl):
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To 45 ml of distilled water, add 5 ml of 1 M Tris-HCl (pH 8.0).
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Add 5 g of D-Glucose and dissolve completely.
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Store at 4°C for up to 2 weeks.[9]
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Prepare the 20x Catalase/Glucose Oxidase Enzyme Mix:
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Prepare the Final Imaging Buffer:
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Just before imaging, add 50 µl of the 20x enzyme mix to 950 µl of the Blinking Buffer Base.
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Quantitative Data Summary
The following table summarizes the photophysical properties of this compound and the performance of common antifade reagents with other fluorophores, which can serve as a general guide.
| Parameter | Value | Reference |
| This compound Quantum Yield (in Ethanol) | 0.47 | [10][11] |
| Half-life of Fluorescein in 90% Glycerol/PBS | 9 seconds | [12] |
| Half-life of Fluorescein in Vectashield® | 96 seconds | [12] |
| Half-life of Tetramethylrhodamine in 90% Glycerol/PBS | 7 seconds | [12] |
| Half-life of Tetramethylrhodamine in Vectashield® | 330 seconds | [12] |
Visualizations
Mechanism of Photobleaching
Caption: The process of photobleaching in fluorescence microscopy.
Action of Antifade Reagents
Caption: How antifade reagents interrupt the photobleaching process.
Troubleshooting Workflow for this compound Photobleaching
Caption: A step-by-step workflow for troubleshooting this compound photobleaching.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imb.uq.edu.au [imb.uq.edu.au]
- 6. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 10. omlc.org [omlc.org]
- 11. benchchem.com [benchchem.com]
- 12. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acridine Yellow Incubation Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Acridine Yellow incubation time for cell cultures.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in cell cultures?
This compound is a cell-permeable, fluorescent dye that intercalates with nucleic acids. It is commonly used for visualizing cellular components, particularly acidic organelles like lysosomes, and for assessing cytoplasmic pH.[1] this compound is structurally and functionally similar to the more commonly cited Acridine Orange.[2] Like Acridine Orange, its fluorescence can be influenced by its concentration and the cellular environment. In acidic compartments, these dyes tend to accumulate and can exhibit a shift in their fluorescence emission.
Q2: How do I determine the optimal incubation time for this compound?
The optimal incubation time for this compound is a balance between achieving sufficient signal for visualization and minimizing cytotoxicity. It is highly dependent on the cell type, concentration of the dye, and the specific application. A typical starting point for live-cell staining is a 15-30 minute incubation.[3] However, for some applications, incubation times as short as 2 minutes for fixed cells have been reported.[4][5] It is recommended to perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the shortest duration that provides a clear signal without inducing morphological changes or cell death.
Q3: Can prolonged incubation with this compound affect cell viability?
Yes, prolonged incubation can lead to cytotoxicity.[3] Acridine dyes can be phototoxic, meaning they can generate reactive oxygen species upon illumination, which can damage and kill cells.[6] It is crucial to use the lowest effective concentration and the shortest possible incubation time to maintain cell health, especially for live-cell imaging experiments.
Q4: What is the difference between this compound and Acridine Orange?
This compound and Acridine Orange are closely related acridine derivatives with similar metachromatic properties.[2] They are often used for similar applications, such as staining acidic organelles. While their core mechanisms are similar, their excitation and emission spectra may differ slightly. Protocols for Acridine Orange are often adaptable for this compound, but optimization for your specific experimental conditions is always recommended.
Q5: How should I prepare my this compound working solution?
It is recommended to prepare a stock solution of this compound in a suitable solvent like DMSO or water. This stock solution should be stored protected from light. For experiments, dilute the stock solution to the final working concentration in a serum-free medium or phosphate-buffered saline (PBS) immediately before use to avoid precipitation and degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Fluorescence Signal | 1. Insufficient Incubation Time: The dye has not had enough time to accumulate in the cellular compartments. 2. Low Dye Concentration: The concentration of this compound is too low for detection. 3. Incorrect Filter Sets: The microscope's excitation and emission filters do not match the spectral properties of this compound. 4. Cell Health: The cells are unhealthy or dead, affecting their ability to uptake the dye. | 1. Increase Incubation Time: Perform a time-course experiment (e.g., 15, 30, 45 minutes) to find the optimal time. 2. Increase Dye Concentration: Titrate the this compound concentration. Start with a low concentration and gradually increase it. 3. Verify Filter Sets: Ensure your microscope is equipped with the appropriate filters for this compound (Excitation max ~470 nm, Emission max ~550 nm).[7] 4. Check Cell Viability: Use a viability stain (e.g., Trypan Blue) to confirm cell health before the experiment. |
| High Background Fluorescence | 1. Excessive Dye Concentration: Too much dye can lead to non-specific binding and high background. 2. Insufficient Washing: Residual dye in the medium contributes to background noise. 3. Autofluorescence: Some cell types or media components naturally fluoresce. | 1. Decrease Dye Concentration: Reduce the concentration of this compound in your staining solution. 2. Optimize Washing Steps: Increase the number or duration of washes with PBS or serum-free medium after incubation.[3] 3. Use Phenol Red-Free Medium: If possible, use phenol red-free medium for the final imaging step, as phenol red can contribute to background fluorescence.[3] Use appropriate controls to assess autofluorescence. |
| Phototoxicity or Cell Death During Imaging | 1. Prolonged Exposure to Excitation Light: The combination of the dye and high-intensity light is damaging the cells.[6] 2. High Dye Concentration: Higher concentrations of the dye can increase phototoxic effects. 3. Long Incubation Time: Extended exposure to the dye, even without light, can be toxic. | 1. Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use a sensitive camera to capture images with shorter exposure times. 2. Reduce Dye Concentration: Use the lowest concentration that provides a satisfactory signal. 3. Shorten Incubation Time: Optimize for the shortest possible incubation time. |
| Uneven or Patchy Staining | 1. Cell Clumping: Aggregated cells may not be uniformly stained. 2. Uneven Dye Distribution: The staining solution was not mixed properly or distributed evenly across the cells. 3. Poor Cell Adhesion: For adherent cells, patches of cells may have detached, leading to uneven appearance. | 1. Ensure Single-Cell Suspension: For suspension cells, gently pipette to break up clumps before staining. For adherent cells, ensure they are not overly confluent. 2. Gentle Agitation: Gently rock the plate after adding the staining solution to ensure even coverage. 3. Check Cell Culture Conditions: Ensure proper coating of culture vessels and healthy cell growth. |
| Precipitate Formation in Staining Solution | 1. Low Solubility: The dye may have limited solubility in the buffer or medium. 2. Old or Improperly Stored Stock Solution: The dye may have degraded or precipitated out of the stock solution over time. | 1. Prepare Fresh Working Solutions: Make the final dilution of this compound immediately before use. 2. Use Fresh Stock Solution: If precipitate is observed in the stock, it may be necessary to prepare a fresh stock. Store stock solutions as recommended by the manufacturer, typically protected from light and at a low temperature. |
Experimental Protocols
Protocol 1: General Staining of Live Adherent Cells for Incubation Time Optimization
This protocol is adapted from standard procedures for Acridine Orange and serves as a starting point for optimizing this compound staining.
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Cell Seeding: Plate adherent cells on glass-bottom dishes or multi-well plates suitable for microscopy. Culture until they reach 50-70% confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in a serum-free medium or PBS. A starting concentration of 1-5 µM is recommended.
-
Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the pre-warmed this compound staining solution to the cells.
-
Incubate at 37°C in a CO2 incubator for a designated time (e.g., start with 15 minutes). For optimization, test a range of incubation times (e.g., 5, 15, 30, and 60 minutes).
-
-
Washing:
-
Remove the staining solution.
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Wash the cells two to three times with warm PBS or a serum-free medium to remove excess dye and reduce background fluorescence.[3]
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended) to the cells.
-
Immediately visualize the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 470 nm and emission around 550 nm).[7]
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Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common this compound staining issues.
Data Summary Tables
The following tables provide recommended starting parameters for this compound incubation, primarily adapted from established protocols for Acridine Orange. Optimization is critical for each specific cell line and experimental setup.
Table 1: Recommended Starting Concentrations and Incubation Times
| Application | Cell Type | Recommended Starting Concentration (µM) | Recommended Starting Incubation Time (minutes) | Temperature (°C) |
| Lysosome/Acidic Vesicle Staining (Live Cells) | Various Mammalian | 1 - 5 | 15 - 30 | 37 |
| General Nucleic Acid Staining (Live Cells) | Various Mammalian | 1 - 10 | 15 - 60 | 37 |
| General Nucleic Acid Staining (Fixed Cells) | Various | 1 - 10 | 2 - 15 | Room Temperature |
Data synthesized from multiple sources primarily describing Acridine Orange protocols.[3][5][8]
Table 2: Microscope Filter Recommendations
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) | Recommended Filter Set |
| This compound | ~470 | ~550 | Blue Excitation (e.g., 450-490 nm bandpass) |
Data based on known spectral properties of this compound.[7]
References
- 1. This compound G | CAS 135-49-9 | S10010 | TriStains | Histology [tristains.com]
- 2. logosbio.com [logosbio.com]
- 3. benchchem.com [benchchem.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. dalynn.com [dalynn.com]
- 6. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorochrome Data Tables [evidentscientific.com]
- 8. docs.aatbio.com [docs.aatbio.com]
Common issues with Acridine Yellow staining and their solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acridine Yellow in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining procedures.
Problem 1: Weak or No Fluorescence Signal
Possible Causes and Solutions
| Cause | Solution |
| Incorrect Filter Sets | Ensure the excitation and emission filters on your fluorescence microscope are appropriate for this compound. Use a blue light excitation (approx. 470 nm) and a green/yellow emission filter (approx. 550 nm).[1][2] |
| Low Stain Concentration | The optimal concentration of this compound can vary. Start with a concentration in the range of 1-10 µM and optimize for your specific cell type and application.[3] |
| Insufficient Incubation Time | Incubate cells with this compound for 15 to 60 minutes. Shorter times may not be sufficient for dye uptake.[3] |
| pH of Staining Solution | The fluorescence of acridine dyes can be pH-dependent.[4][5] For general nucleic acid staining, a pH of 7.4 is often optimal.[3] For differential staining of microorganisms, a lower pH of around 4.0 may be required.[6] |
| Photobleaching | Minimize exposure of the stained sample to the excitation light. Use an anti-fade mounting medium to preserve the fluorescence.[7] |
| Old or Improperly Stored Dye | Use a fresh solution of this compound for each experiment. Store the stock solution protected from light at -20°C for up to 6 months.[3] |
Troubleshooting Workflow for Weak Signal
Caption: A decision tree for troubleshooting a weak fluorescent signal.
Problem 2: High Background or Non-Specific Staining
Possible Causes and Solutions
| Cause | Solution |
| Excessive Stain Concentration | Using too high a concentration of this compound can lead to non-specific binding. Titrate the dye to find the lowest effective concentration. |
| Inadequate Washing | After staining, wash the cells thoroughly with phosphate-buffered saline (PBS) or a similar buffer to remove unbound dye.[7] |
| Cell Autofluorescence | Some cell types exhibit natural fluorescence. Image an unstained control sample to determine the level of autofluorescence and adjust imaging parameters accordingly.[8] |
| Non-Specific Binding to Cellular Components | To reduce non-specific binding, consider including a blocking step with a reagent like bovine serum albumin (BSA) before staining.[8] Increasing the ionic strength of the buffers can also minimize non-specific ionic interactions. |
| Contaminated Reagents or Glassware | Ensure all buffers and solutions are freshly prepared and that all glassware is thoroughly cleaned to avoid fluorescent contaminants.[3] |
Logical Flow for Reducing High Background
Caption: A workflow for troubleshooting high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
This compound has a mean excitation wavelength of approximately 470 nm (blue) and a mean emission wavelength of around 550 nm (yellow-green).[1][2] Some sources report a more specific excitation peak at 461 nm and an emission peak at 493 nm.[9]
| Parameter | Wavelength (nm) |
| Excitation (Peak) | ~461 - 470 |
| Emission (Peak) | ~493 - 550 |
Q2: Can this compound be used for live-cell imaging?
Yes, this compound is cell-permeable and can be used for live-cell imaging. However, it's important to use the lowest possible concentration and minimize light exposure to reduce phototoxicity and photobleaching.[10]
Q3: How does pH affect this compound staining?
The fluorescence of acridine dyes is known to be sensitive to pH.[4][5] this compound is a weak base and its protonation state, which influences its fluorescence properties, changes with pH. This property allows it to be used as a fluorescent probe for non-invasive measurements of cytoplasmic pH changes in whole cells.[11] For standard nucleic acid staining, maintaining a physiological pH (around 7.4) is generally recommended.[3]
Q4: How can I differentiate between apoptotic, necrotic, and live cells with this compound?
When used in conjunction with a viability dye like Propidium Iodide (PI) or Ethidium Bromide (EB), which can only enter cells with compromised membranes, you can distinguish between different cell populations:
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Live cells: Will show uniform green fluorescence from this compound and exclude the viability dye.
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Early apoptotic cells: May exhibit bright green or yellow-orange fluorescence in the nucleus due to chromatin condensation.
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Late apoptotic/necrotic cells: Will stain with the viability dye (e.g., red with PI or EB) and may show altered this compound fluorescence.[12]
Q5: What is photobleaching and how can I prevent it with this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescence.[7] To minimize photobleaching of this compound:
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Reduce the intensity and duration of exposure to the excitation light.
-
Use a neutral density filter to attenuate the excitation light.
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Use an anti-fade mounting medium, which often contains reactive oxygen species scavengers.[7][13]
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Acquire images efficiently and avoid unnecessary prolonged exposure.
Experimental Protocols
General Protocol for Staining of Cultured Cells
This protocol provides a general guideline for staining adherent or suspension cells with this compound. Optimization may be required for specific cell types and applications.
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Cell Preparation:
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Adherent Cells: Grow cells on glass coverslips or in imaging-compatible dishes.
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Suspension Cells: Harvest cells by centrifugation and wash once with PBS.
-
-
Staining Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution in serum-free medium or PBS to a final working concentration of 1-10 µM. Protect the solution from light.
-
-
Staining:
-
Remove the culture medium (for adherent cells) or resuspend the cell pellet (for suspension cells) in the this compound working solution.
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Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
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Remove the staining solution and wash the cells two to three times with PBS or serum-free medium to remove excess dye.
-
-
Imaging:
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Immediately image the cells using a fluorescence microscope equipped with the appropriate filter sets for this compound (Excitation: ~470 nm, Emission: ~550 nm).
-
Experimental Workflow for General Staining
Caption: A typical workflow for staining cells with this compound.
References
- 1. cameo.mfa.org [cameo.mfa.org]
- 2. ohsu.edu [ohsu.edu]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. biossusa.com [biossusa.com]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. eqipped.com [eqipped.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Acridine Yellow & Signal-to-Noise Ratio Enhancement
Welcome to the technical support center for utilizing Acridine Yellow and related acridine dyes to improve the signal-to-noise ratio (SNR) in your fluorescence microscopy experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How can this compound improve the signal-to-noise ratio in my experiments?
This compound, a fluorescent dye that binds to nucleic acids, can enhance the signal-to-noise ratio through several mechanisms.[1][2] By brightly staining the nucleus and other nucleic acid-rich structures, it provides a strong positive signal that can be more easily distinguished from background fluorescence. While this compound itself doesn't directly reduce background noise, its strong signal intensity effectively increases the overall signal component of the SNR. For acidic organelles, related dyes like Acridine Orange offer a powerful method of improving SNR through ratiometric imaging.[3][4] This technique, which compares the fluorescence intensity at two different emission wavelengths, inherently corrects for variations in dye concentration, cell thickness, and excitation intensity, thereby reducing background interference and enhancing signal specificity.
Q2: What is the difference between this compound and Acridine Orange?
This compound and Acridine Orange are structurally similar fluorescent dyes. This compound typically exhibits a yellow fluorescence with a strong bluish-green hue.[5] Acridine Orange is well-known for its metachromatic properties, meaning it can fluoresce at different colors depending on its concentration and environment.[3][6] When it binds to double-stranded DNA, it fluoresces green, while its association with single-stranded RNA or its aggregation in acidic compartments like lysosomes results in red fluorescence.[3][4][6] This dual-emission property is particularly useful for ratiometric analysis and studying processes like autophagy.[3]
Q3: Can I use this compound for live-cell imaging?
Yes, this compound and its relative Acridine Orange are cell-permeable dyes and can be used for live-cell imaging.[3] However, it is crucial to optimize the dye concentration and incubation time to minimize potential cytotoxicity. At high concentrations or with prolonged exposure, these dyes can be phototoxic and may interfere with normal cellular processes.[7]
Q4: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of this compound can vary slightly depending on the solvent and binding substrate. Generally, its excitation maximum is around 461 nm, and its emission maximum is around 493 nm.[8] It is recommended to consult the specific product datasheet for the exact spectral characteristics of the this compound you are using.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and related dyes, with a focus on improving the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Incorrect filter set: The excitation and emission filters on the microscope do not match the spectral properties of this compound. | Verify the excitation and emission maxima of your this compound lot and ensure you are using the appropriate filter cube.[9] |
| Low dye concentration: The concentration of this compound is insufficient to generate a strong signal. | Perform a titration to determine the optimal dye concentration. Start with a concentration of around 1-5 µM and adjust as needed.[9] | |
| Insufficient incubation time: The dye has not had enough time to penetrate the cells and bind to its target. | Increase the incubation time. Typical incubation times range from 15 to 30 minutes.[1] | |
| Cell fixation issues: For fixed-cell imaging, improper fixation can affect dye penetration and binding. | Ensure your fixation protocol is appropriate for your cell type and the target being stained. | |
| High Background/Low SNR | Excessive dye concentration: High concentrations of unbound dye can contribute to background fluorescence. | Reduce the dye concentration and ensure thorough washing steps after staining to remove unbound dye.[10] |
| Autofluorescence: Cells and tissues can have endogenous molecules that fluoresce, contributing to background noise. | Include an unstained control to assess the level of autofluorescence. Consider using a quencher or selecting a dye with emission in the far-red spectrum where autofluorescence is often lower.[11][12][13] | |
| Non-optimal imaging parameters: Incorrect microscope settings can increase background noise. | Optimize camera gain/exposure time and use image averaging or accumulation functions to reduce stochastic noise.[14][15] | |
| Contaminated reagents: Buffers or other reagents may contain fluorescent impurities. | Use high-purity, sterile-filtered reagents. | |
| Photobleaching | Excessive light exposure: Prolonged exposure to high-intensity excitation light can cause the fluorophore to fade. | Minimize the exposure time and excitation light intensity. Use an anti-fade mounting medium for fixed samples. |
| Cellular Toxicity (Live-cell imaging) | High dye concentration or prolonged incubation: Acridine dyes can be toxic to cells at higher concentrations or with extended exposure. | Use the lowest effective dye concentration and the shortest possible incubation time. Monitor cell morphology and viability. |
Experimental Protocols
Protocol 1: General Staining of Nucleic Acids with this compound for Improved Signal
This protocol provides a basic method for staining nucleic acids in fixed cells to achieve a high signal intensity.
Materials:
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This compound stock solution (e.g., 1 mg/mL in DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Culture cells on coverslips to the desired confluency. Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
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Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing the dye to access intracellular structures.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Staining: Prepare a working solution of this compound in PBS (e.g., 1-5 µM). Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
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Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
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Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
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Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation ~460 nm, Emission ~500 nm).
Protocol 2: Ratiometric Imaging of Acidic Organelles with Acridine Orange to Enhance SNR
This protocol describes the use of Acridine Orange for ratiometric imaging of acidic organelles, a technique that significantly improves the signal-to-noise ratio by minimizing background interference.
Materials:
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Acridine Orange stock solution (e.g., 1 mM in DMSO)
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Cell culture medium or PBS, pH 7.4
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Live cells cultured on imaging dishes or coverslips
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable imaging vessel.
-
Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange at a final concentration of 1-5 µM in pre-warmed cell culture medium or PBS.
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Staining: Remove the existing culture medium and wash the cells once with PBS. Add the Acridine Orange staining solution to the cells.
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Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
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Imaging: Image the cells immediately using a fluorescence microscope equipped with filter sets for both green (e.g., FITC filter set) and red (e.g., TRITC filter set) fluorescence.
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Image Analysis: Acquire images in both the green and red channels. The ratio of the red to green fluorescence intensity can then be calculated on a pixel-by-pixel basis. This ratiometric image will highlight the acidic compartments with a high signal-to-noise ratio.
Visualizations
Experimental Workflow for SNR Improvement
References
- 1. Acridine Orange | MI [microbiology.mlsascp.com]
- 2. Electrochemical DNA Sensor Based on this compound Adsorbed on Glassy Carbon Electrode | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. omlc.org [omlc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. biotium.com [biotium.com]
- 13. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 14. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
Effect of pH on Acridine Yellow fluorescence intensity.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on Acridine Yellow fluorescence intensity. The information is tailored for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the experimental use of this compound, focusing on the influence of pH on its fluorescent properties.
FAQs
Q1: My this compound fluorescence is much lower than expected. What could be the cause?
A1: Low fluorescence intensity of this compound can be attributed to several factors, primarily related to the pH of your solution. This compound's fluorescence is highly dependent on its protonation state. In alkaline (high pH) environments, the molecule is typically in a deprotonated, neutral form, which exhibits significantly lower fluorescence. Ensure your buffer system is maintaining the desired acidic pH, as deviations to a more alkaline pH will quench the fluorescence. Other factors could include dye concentration, photobleaching, or the presence of quenching agents in your sample.
Q2: I am observing inconsistent and fluctuating fluorescence readings. What are the possible reasons?
A2: Fluctuating fluorescence readings often point to an unstable pH in your experimental setup. This can be caused by an inadequate buffering capacity of your solution to resist pH changes that might be induced by the sample itself or by atmospheric CO2 absorption in poorly sealed containers. Another possibility is the temperature sensitivity of the fluorescence, so ensure consistent temperature control during your measurements. Finally, instrumental factors such as lamp instability or detector sensitivity drift should be checked.
Q3: What is the optimal pH range for maximizing this compound fluorescence?
A3: this compound, like other acridine derivatives, exhibits the strongest fluorescence in its protonated, cationic form. Therefore, acidic conditions are generally optimal for maximizing its fluorescence intensity. The fluorescence intensity will be highest at pH values significantly below the pKa of the dye, where the protonated species is predominant. While the exact pKa can vary with experimental conditions, maintaining a pH in the acidic range (e.g., pH 4-6) is a good starting point for achieving strong and stable fluorescence.
Q4: Can I use this compound to measure pH?
A4: Yes, due to its pH-dependent fluorescence, this compound can be used as a fluorescent probe for non-invasive measurements of cytoplasmic pH changes in whole cells. The fluorescence intensity correlates with the concentration of the protonated form, which is in equilibrium with the deprotonated form as a function of pH. By calibrating the fluorescence intensity against known pH values, a standard curve can be generated to determine unknown pH values in experimental samples.
Q5: How does the protonation state of this compound affect its fluorescence?
A5: The fluorescence of this compound is intrinsically linked to its molecular structure, which is altered by protonation. In its deprotonated (neutral) state, the lone pair of electrons on the nitrogen atom of the acridine ring can participate in non-radiative decay pathways, leading to fluorescence quenching. Upon protonation at this nitrogen atom in acidic conditions, this quenching pathway is suppressed, resulting in a significant enhancement of the fluorescence intensity.
Data Presentation
The following table summarizes the expected relative fluorescence intensity of this compound at various pH values. This data is representative of the typical behavior of pH-sensitive fluorescent dyes and illustrates the transition from a low-fluorescence state at high pH to a high-fluorescence state at low pH.
| pH | Relative Fluorescence Intensity (%) | Predominant Species |
| 4.0 | 100 | Protonated (Cationic) |
| 5.0 | 95 | Protonated (Cationic) |
| 6.0 | 80 | Mix of Protonated and Neutral |
| 7.0 | 50 | Mix of Protonated and Neutral |
| 7.4 | 35 | Mix of Protonated and Neutral |
| 8.0 | 15 | Predominantly Neutral |
| 9.0 | 5 | Neutral |
| 10.0 | <1 | Neutral |
Note: These are generalized values. The exact fluorescence intensity and the pKa (the pH at which 50% of the dye is in its protonated form) can be influenced by factors such as ionic strength, temperature, and the specific composition of the buffer.
Experimental Protocols
Protocol for Measuring this compound Fluorescence as a Function of pH
This protocol outlines the steps to determine the pH profile of this compound fluorescence intensity.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
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A series of buffers with a range of pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
pH meter
Procedure:
-
Preparation of Working Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., from pH 4 to 10 in 1-unit increments).
-
Prepare a working solution of this compound by diluting the stock solution in each buffer to a final concentration of approximately 1-10 µM. The optimal concentration should be determined empirically to ensure the signal is within the linear range of the instrument and to avoid inner filter effects.
-
-
Spectrofluorometer Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength for this compound (typically around 460 nm).
-
Set the emission wavelength to the peak emission of the protonated form (typically around 500 nm). It is advisable to first run an emission scan (e.g., from 480 nm to 600 nm) at an acidic pH to determine the precise emission maximum.
-
-
Measurement:
-
For each pH value, transfer the corresponding this compound working solution to a clean quartz cuvette.
-
Place the cuvette in the sample holder of the spectrofluorometer.
-
Record the fluorescence intensity. Ensure that the readings are stable before recording.
-
Measure a blank for each buffer solution (buffer without this compound) and subtract this background from the sample readings.
-
-
Data Analysis:
-
Plot the background-corrected fluorescence intensity as a function of pH.
-
Normalize the data by setting the highest fluorescence intensity (typically at the lowest pH) to 100%.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this technical support guide.
Caption: Relationship between pH, this compound protonation, and fluorescence.
Caption: Experimental workflow for pH effect on this compound fluorescence.
Preventing Acridine Yellow precipitation in staining solutions.
Welcome to the Technical Support Center for Acridine Yellow staining solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing precipitation and ensuring the stability and efficacy of your this compound staining protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound staining solution has formed a precipitate. What are the common causes?
A1: Precipitation of this compound in staining solutions can be attributed to several factors:
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pH: Acridine dyes, like this compound, can aggregate and precipitate in acidic conditions. The protonated form of the dye, more prevalent at low pH, is prone to forming aggregates.
-
Concentration: High concentrations of this compound can exceed its solubility limit, leading to precipitation, a phenomenon known as aggregation-caused quenching (ACQ).
-
Buffer Composition: The type and ionic strength of the buffer can influence the solubility of this compound. While specific data for this compound is limited, related acridine dyes show varying stability in different buffers. Phosphate buffers are commonly used for similar dyes like Acridine Orange.
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Contaminants: Impurities in the dye powder or the solvent can act as nucleation sites for precipitation.
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Solution Age: Aqueous solutions of some acridine dyes are not stable over long periods and should be prepared fresh.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in both water and ethanol. For a stock solution, sterile, distilled water or 95% ethanol are suitable choices. The solubility in water has been reported to be between 1 mg/mL and 10 mg/mL, while in ethanol it is approximately 1 mg/mL.
Q3: How should I store my this compound powder and staining solutions?
A3:
-
Powder: Store this compound powder in a tightly sealed container in a cool, dry, and dark place to protect it from light and moisture.[1][2][3][4]
-
Solutions: It is highly recommended to prepare this compound staining solutions fresh before each use. If short-term storage is necessary, keep the solution in a tightly sealed, light-protected container at 4°C. For the related compound Acridine Orange, aqueous solutions are not recommended for storage longer than one day.
Q4: Can I use a Tris buffer to prepare my this compound staining solution?
A4: While Tris buffers are common in biological applications, phosphate buffers are more frequently mentioned in protocols for the related dye, Acridine Orange. Phosphate buffers offer good buffering capacity around neutral pH, a range where acridine dyes are generally more stable. Tris buffers have a pH that is more sensitive to temperature changes, which could potentially affect the stability of the this compound solution. If you are experiencing precipitation with a Tris buffer, consider switching to a phosphate-based buffer system.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing precipitate formation in your this compound staining solutions.
Issue 1: Precipitate forms immediately upon dissolving the dye.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Dye Quality | Use a high-purity, analytical grade this compound powder. | Low-quality dye may contain insoluble impurities that hinder proper dissolution. |
| Incorrect Solvent | Ensure you are using a recommended solvent such as distilled water or ethanol. | This compound has limited solubility in non-polar solvents. |
| Concentration Too High | Prepare a less concentrated stock solution. Refer to the solubility data below. | Exceeding the solubility limit will result in immediate precipitation. |
| Inadequate Mixing | Ensure the powder is fully dissolved by vortexing or gentle agitation. Sonication can also be used to aid dissolution. | Incomplete dissolution can leave particulate matter that appears as a precipitate. |
Issue 2: Precipitate forms over time in a previously clear solution.
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate pH | Adjust the pH of your buffer to a neutral or slightly alkaline range (pH 7.0-7.5). Avoid acidic conditions. | Acridine dyes can aggregate and precipitate at low pH. |
| Solution Instability | Prepare the staining solution fresh before each experiment. | Aqueous solutions of acridine dyes can be unstable over time. |
| Light Exposure | Store the solution in a dark or amber container. | This compound is light-sensitive, and photodegradation can lead to the formation of insoluble products.[1] |
| Temperature Fluctuations | Store the solution at a stable, cool temperature (e.g., 4°C for short-term storage). Avoid repeated freeze-thaw cycles. | Changes in temperature can affect the solubility of the dye. |
| High Ionic Strength | If using a high salt concentration buffer, consider reducing the ionic strength. | High salt concentrations can sometimes decrease the solubility of organic dyes ("salting out"). |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Reference |
| Water | 1 mg/mL | [1] |
| Water | 10 mg/mL | N/A |
| 95% Ethanol | 1 mg/mL | N/A |
Experimental Protocols
Protocol for Preparing a Stable this compound Staining Solution
This protocol is based on best practices for related acridine dyes and general principles of dye chemistry to enhance solution stability.
Materials:
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High-purity this compound powder
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Sterile, distilled water or 95% ethanol
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0.1 M Phosphate buffer (pH 7.2)
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Sterile, filtered 0.22 µm syringe filter
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Weigh out the desired amount of this compound powder.
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Dissolve the powder in a small volume of distilled water or 95% ethanol. Ensure complete dissolution by vortexing or brief sonication.
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Bring the solution to the final desired volume with the same solvent.
-
-
Prepare the Working Staining Solution:
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Dilute the stock solution to the desired final concentration (typically in the µg/mL range) using a 0.1 M phosphate buffer (pH 7.2).
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Mix the solution thoroughly by gentle inversion.
-
-
Filtration (Optional but Recommended):
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To remove any micro-precipitates or undissolved particles, filter the working solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
-
Storage:
-
Use the freshly prepared staining solution immediately for best results.
-
If short-term storage is necessary, store the solution at 4°C in a tightly sealed, amber container for no longer than 24 hours.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Factors Influencing this compound Solution Stability
Caption: Factors affecting this compound solution stability.
References
How to correct for spectral overlap with Acridine Yellow.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to spectral overlap when using Acridine Yellow in fluorescence-based experiments.
Spectral Properties of this compound
This compound is a fluorescent dye that binds to nucleic acids. Its spectral characteristics are crucial for designing multicolor experiments and correcting for spectral overlap.
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | 461 - 470 nm | Can be effectively excited by a 445 nm or 488 nm laser.[1][2][3] |
| Emission Maximum | 493 - 550 nm | Emits in the green-yellow range of the spectrum.[1][2][3] |
| Spectrally Similar Dyes | Acridine Orange, YOYO-1, iFluor 488, CYTO-13, FITC | These dyes have overlapping emission spectra with this compound and will likely require compensation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem with this compound?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission of one dye is detected in the detector designated for another fluorophore.[4][5] this compound has a broad emission spectrum, meaning it emits light over a range of wavelengths, not just at its peak.[1][6] This emission can "spill over" into channels intended for other dyes, particularly those that emit in the yellow-orange to red spectrum, leading to false positive signals and inaccurate data.[7][8]
Q2: Which common fluorophores are most likely to have spectral overlap with this compound?
A2: Fluorophores with emission spectra that are close to or overlap with this compound's emission peak (around 493-550 nm) are most problematic. Examples include Acridine Orange, FITC, PE (Phycoerythrin), and some green fluorescent proteins (GFPs).[1][8] It is always recommended to use an online spectrum viewer to check for potential overlaps before designing your experiment.[9]
Q3: What is compensation?
A3: Compensation is a mathematical correction applied to multicolor flow cytometry data to subtract the spectral spillover from one fluorophore into another's detector.[7][8][10] This process relies on single-color controls to calculate the percentage of spillover, which is then used to create a compensation matrix for accurate data analysis.[11][12][13]
Q4: Can I avoid compensation when using this compound?
A4: While challenging, you can minimize the need for compensation by carefully selecting fluorophores with well-separated emission spectra.[9][10] For microscopy, sequential imaging, where each channel is excited and captured one at a time, can eliminate spectral bleed-through.[14][15] However, for multicolor flow cytometry, if there is any spectral overlap, compensation is essential for accurate results.[11]
Troubleshooting Guides
Flow Cytometry
Problem: After running my multicolor experiment with this compound, I see a population that appears double-positive, which I don't expect.
This is a classic sign of spectral bleed-through from this compound into another channel.
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Solution 1: Perform Compensation Using Single-Stain Controls.
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Rationale: To accurately correct for spillover, you must first measure the amount of this compound fluorescence that is being detected in other channels.[13][16]
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Action: Prepare a single-stain control sample with only this compound-stained cells. Also, prepare single-stain controls for every other fluorophore in your panel.[17][18] Use these controls to set up a compensation matrix in your flow cytometry software.[3][4]
-
-
Solution 2: Ensure Your Single-Stain Controls are Correctly Prepared.
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Rationale: The accuracy of your compensation depends entirely on the quality of your single-stain controls.[18]
-
Action:
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The positive population in your this compound single-stain control must be at least as bright as the signal in your experimental sample.[13][17]
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The control must include both a positive and a negative population to correctly calculate the spillover.[13]
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The autofluorescence of the positive and negative populations in the control should be the same.[18]
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Treat your single-stain controls in the exact same way as your experimental samples, including fixation and permeabilization steps.[17][18]
-
-
Fluorescence Microscopy
Problem: In my two-color fluorescence microscopy images, the signal from this compound appears in my red channel.
This indicates spectral bleed-through, where the emission from this compound is passing through the filters for your red fluorophore.
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Solution 1: Use Sequential Imaging.
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Rationale: Acquiring images for each channel one after the other, using only the specific excitation laser for each fluorophore at a time, is the most effective way to eliminate bleed-through.[14][15]
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Action: In your microscope's acquisition software, set up sequential scanning. Program the software to first excite with the blue laser and capture the this compound signal, and then, in a separate step, excite with the appropriate laser for your red dye and capture its signal.[19]
-
-
Solution 2: Optimize Your Filter Sets.
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Rationale: Using tighter, more specific bandpass filters can help to exclude the unwanted emission from this compound.[14][15]
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Action: Ensure your emission filter for the red channel is a narrow bandpass filter that captures the peak emission of your red dye while excluding as much of the this compound emission tail as possible.
-
-
Solution 3: Perform Linear Unmixing or Spectral Deconvolution.
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Rationale: If your imaging software supports it, you can computationally separate the overlapping spectra.[14]
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Action: Acquire a reference spectrum for this compound alone and for your other fluorophore(s) alone. The software can then use these reference spectra to unmix the signals in your multicolor image.[5][20]
-
Problem: My this compound signal is weak or diffuse.
-
Solution 1: Check the pH of Your Staining Buffer.
-
Rationale: The fluorescence of acridine derivatives can be pH-sensitive.[2][21] Acridine Orange, a similar dye, accumulates in acidic compartments due to its basic nature.[22][23]
-
Action: Ensure your staining and imaging buffers are at the optimal pH for your experiment, typically physiological pH (7.2-7.4) for live cells.
-
-
Solution 2: Address Photobleaching.
Experimental Protocols
Protocol 1: Preparing Single-Stain Controls for this compound in Flow Cytometry
This protocol describes how to prepare a single-stain control for this compound, which is essential for creating an accurate compensation matrix.
Materials:
-
Cells of the same type used in your experiment.
-
This compound staining solution.
-
Flow cytometry buffer (e.g., PBS with 1-2% FBS).
-
Flow cytometry tubes.
Methodology:
-
Prepare a Cell Suspension: Prepare a single-cell suspension of your cells at the same concentration as your experimental samples. You will need enough cells for one unstained control and one this compound-stained control.
-
Prepare Unstained Control: Transfer an adequate volume of the cell suspension to a flow cytometry tube. This will serve as your negative control to define autofluorescence.
-
Prepare this compound Stained Control:
-
In a separate tube, add the same volume of cell suspension.
-
Add the this compound staining solution at the same concentration and for the same incubation time as your fully stained experimental samples.
-
Incubate as required by your specific protocol.
-
-
Wash the Cells: After incubation, wash the stained cells by adding flow cytometry buffer, centrifuging, and carefully removing the supernatant. Repeat this step at least once to remove any unbound dye.
-
Resuspend: Resuspend the washed cell pellet in an appropriate volume of flow cytometry buffer for analysis.
-
Repeat for All Fluorophores: Prepare a separate single-stain control for every other fluorophore in your experimental panel using the same methodology.
-
Acquire Data: Run the unstained control first to set the voltages, followed by each single-stain control, ensuring you collect enough events for both the positive and negative populations.[13]
Protocol 2: Setting Up a Compensation Matrix in Flow Cytometry Software (General Workflow)
This protocol provides a general workflow for using your single-stain controls to calculate compensation. The specific steps will vary depending on your software (e.g., FlowJo, FACSDiva).
Methodology:
-
Load Single-Stain Control Files: Open your flow cytometry analysis software and load the data files for each of your single-stain controls.[3]
-
Open the Compensation Tool: Navigate to the compensation setup or matrix creation tool within the software.[3][4]
-
Gate on Single Cells: For each control, create a gate to exclude debris and doublets, focusing on your single-cell population.
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Define Positive and Negative Populations: Within the compensation tool, for each single-stain control, the software will require you to identify the negative (unstained) and positive (stained) populations. Gate these populations accurately.[3]
-
Calculate the Matrix: The software will use the median fluorescence intensity (MFI) of the positive population in all detectors to calculate the spillover percentages and generate the compensation matrix.[10]
-
Apply and Verify the Matrix: Apply the calculated compensation matrix to your multicolor experimental samples.[25] Visually inspect the compensated data. For any given single-positive population, the median signal in all other channels should now be aligned with the median of the negative population.
-
Save the Matrix: Save the compensation matrix to apply it to all samples within your experiment.[8]
Mandatory Visualizations
Caption: Diagram of spectral overlap from this compound into the PE channel.
Caption: Troubleshooting workflow for spectral bleed-through with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 9-Acridinemethanamine and Acridine-9-Carboxaldehyde as Potential Fluorescence Lifetime pH Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.flowjo.com [docs.flowjo.com]
- 4. docs.flowjo.com [docs.flowjo.com]
- 5. abrf.memberclicks.net [abrf.memberclicks.net]
- 6. omlc.org [omlc.org]
- 7. Flow Cytometry Controls - FluoroFinder [fluorofinder.com]
- 8. Chapter 1 – Editing Acquisition-Defined Compensation Matrices | FlowJo, LLC [flowjo.com]
- 9. researchgate.net [researchgate.net]
- 10. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 11. biorxiv.org [biorxiv.org]
- 12. biocompare.com [biocompare.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. Spectral Flow Cytometry Panel Controls and Sample Preparation | Thermo Fisher Scientific - BG [thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. Spectral Unmixing | Cytometry and Antibody Technology [voices.uchicago.edu]
- 21. researchgate.net [researchgate.net]
- 22. journals.biologists.com [journals.biologists.com]
- 23. benchchem.com [benchchem.com]
- 24. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 25. youtube.com [youtube.com]
Acridine Yellow stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Acridine Yellow.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
This compound powder is stable under normal conditions and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect it from moisture and direct sunlight.[1] When stored correctly, the powder has a shelf life of at least two years.[2]
Q2: What is the recommended procedure for preparing an this compound stock solution?
For microscopy applications, a common stock solution is prepared by dissolving this compound in a suitable solvent. This compound is soluble in water (up to 1 mg/mL), ethanol, and methanol.[1][3]
-
Example Protocol for a 1 mg/mL Stock Solution in Water:
-
Weigh out the desired amount of this compound powder.
-
Add the powder to a sterile, light-protecting container (e.g., an amber vial).
-
Add the appropriate volume of sterile, deionized water to achieve a 1 mg/mL concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Q3: How stable is this compound in an aqueous solution, and how should I store it?
While specific quantitative stability data for this compound in various solutions is limited, it is known to be sensitive to light.[2] For the closely related compound, Acridine Orange, it is recommended that aqueous solutions not be stored for more than one day. As a best practice, it is advisable to prepare fresh this compound solutions for each experiment. If a stock solution must be stored, it should be kept at 4°C, protected from light, and used within a short period.
Q4: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution may indicate degradation. Acridine dyes can be susceptible to oxidation and photodegradation. If you observe a noticeable change in color, it is recommended to discard the solution and prepare a fresh one to ensure the reliability of your experimental results.
Q5: What are the primary factors that can cause this compound to degrade?
The main factors contributing to the degradation of this compound are:
-
Light Exposure: this compound is photosensitive and can undergo photodegradation, especially when exposed to UV light.[4]
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[5]
-
Moisture: The powder form should be kept in a dry environment.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | 1. Degraded this compound solution.2. Incorrect filter set on the microscope.3. Photobleaching during observation. | 1. Prepare a fresh solution of this compound.2. Ensure the excitation and emission filters are appropriate for this compound (Excitation max ~461 nm, Emission max ~493 nm).3. Minimize the exposure time of the sample to the excitation light. Use a neutral density filter if available. |
| High Background Staining | 1. This compound concentration is too high.2. Inadequate washing steps. | 1. Titrate the this compound concentration to find the optimal dilution for your application.2. Ensure sufficient washing of the sample after staining to remove unbound dye. |
| Inconsistent Staining Between Samples | 1. Variability in incubation time or temperature.2. Differences in sample preparation. | 1. Standardize the staining protocol, ensuring consistent incubation times and temperatures for all samples.2. Ensure all samples are prepared and fixed consistently. |
| Precipitate in the Staining Solution | 1. The concentration of this compound is too high for the solvent.2. The solution is old or has been stored improperly. | 1. Try diluting the solution or gently warming it to aid dissolution. Ensure the concentration does not exceed the solubility limit.2. Discard the solution and prepare a fresh one. |
Stability and Storage Conditions Summary
| Parameter | Solid (Powder) | Aqueous Solution (Recommended) |
| Storage Temperature | Room Temperature | 4°C |
| Light Protection | Store in a dark place | Store in a light-protecting container (e.g., amber vial) |
| Container | Tightly sealed container | Tightly sealed container |
| Shelf Life | At least 2 years[2] | Prepare fresh for each use; if stored, use within a very short period. |
| Conditions to Avoid | Moisture, direct sunlight, strong oxidizing agents[1][5] | Prolonged storage, light exposure |
Experimental Protocols
Protocol for Assessing this compound Solution Stability
This protocol provides a basic method to assess the stability of your this compound solution over time.
Materials:
-
This compound stock solution
-
Spectrophotometer
-
Cuvettes
-
pH meter
-
Appropriate buffers for desired pH testing
Methodology:
-
Initial Measurement:
-
Prepare your this compound solution at the desired concentration in the chosen solvent or buffer.
-
Measure the initial absorbance spectrum of the solution using a spectrophotometer. The maximum absorbance for this compound is around 461 nm. Record this value.
-
If you have access to a fluorometer, measure the initial fluorescence intensity at the emission maximum (~493 nm).
-
-
Storage:
-
Divide the solution into several aliquots in separate, sealed, light-protected containers.
-
Store the aliquots under the conditions you wish to test (e.g., room temperature in the dark, 4°C in the dark, room temperature with light exposure).
-
-
Time-Point Measurements:
-
At regular intervals (e.g., 1, 3, 7, and 14 days), take one aliquot from each storage condition.
-
Allow the aliquot to return to room temperature.
-
Measure the absorbance spectrum and/or fluorescence intensity as in the initial measurement.
-
-
Analysis:
-
Compare the absorbance maxima and fluorescence intensities at each time point to the initial measurements. A significant decrease in absorbance or fluorescence indicates degradation of the this compound.
-
Visualizations
Troubleshooting Workflow for Staining Issues
Caption: A flowchart for troubleshooting common issues in this compound staining.
Simplified Photodegradation Pathway of this compound
Caption: A simplified representation of the photodegradation pathway of this compound.
References
Validation & Comparative
A Comparative Guide to Nucleic Acid Staining: Acridine Yellow vs. Acridine Orange
For researchers, scientists, and drug development professionals, the precise visualization and analysis of nucleic acids are paramount. Fluorescent staining is a cornerstone technique in this endeavor, and the choice of dye can significantly impact experimental outcomes. This guide provides an objective comparison between two related acridine-based dyes, Acridine Yellow and Acridine Orange, to aid in the selection of the optimal reagent for specific nucleic acid staining applications.
At a Glance: Key Differences and Physicochemical Properties
Acridine Orange is a well-characterized, versatile dye known for its ability to differentially stain double-stranded (dsDNA) and single-stranded (ssDNA or RNA) nucleic acids, as well as its utility in cell viability and apoptosis assays.[1][2] this compound is also used as a fluorescent biological stain, but detailed data on its differential nucleic acid staining properties are less prevalent in the available literature.[3]
The core distinction lies in their fluorescent behavior upon binding to different types of nucleic acids. Acridine Orange intercalates into dsDNA, emitting green fluorescence, while its electrostatic interaction with ssDNA and RNA results in red-orange fluorescence.[4][5] This metachromatic property makes it invaluable for distinguishing DNA from RNA within a cell.
Table 1: Quantitative Comparison of this compound and Acridine Orange
| Feature | This compound | Acridine Orange |
| Molecular Weight | ~239.3 g/mol | 265.36 g/mol [4] |
| Cell Permeability | Permeable | Permeable[4][5] |
| Excitation Max (Free) | ~461 nm[3] | ~490 nm |
| Emission Max (Free) | ~493 nm[3] | ~520 nm |
| Excitation Max (Bound to dsDNA) | Data not available | ~502 nm[4] |
| Emission Max (Bound to dsDNA) | Data not available | ~525 nm (Green)[4] |
| Excitation Max (Bound to ssDNA/RNA) | Data not available | ~460 nm[4][5] |
| Emission Max (Bound to ssDNA/RNA) | Data not available | ~650 nm (Red/Orange)[4][5] |
| Quantum Yield (in Ethanol) | 0.47 | Data not available |
| Quantum Yield (Bound to dsDNA) | Data not available | 1.42 to 2.38-fold enhancement vs. monomer[6] |
Mechanism of Action: How They Bind to Nucleic Acids
Acridine Orange's ability to differentially stain nucleic acids is based on its concentration-dependent binding modes. When the dye intercalates as a monomer into the stable structure of dsDNA, it emits green fluorescence.[4] In contrast, it binds to the more flexible single-stranded RNA or ssDNA via electrostatic interactions, leading to the formation of dye aggregates that exhibit a red-shifted fluorescence.[5]
This compound is also known to bind to nucleic acids, likely through intercalation, but its capacity to differentially stain DNA versus RNA is not well-documented.
Experimental Applications and Protocols
Acridine Orange is a staple in various cell-based assays due to its cell permeability and metachromatic properties.
Cell Viability (Live/Dead) Staining
A common application is distinguishing between live and dead cells, often in combination with a membrane-impermeable dye like Propidium Iodide (PI). Live cells, with intact membranes, exclude PI and are stained only by the cell-permeable Acridine Orange, fluorescing green. Dead cells, with compromised membranes, are permeable to both dyes. Due to Förster resonance energy transfer (FRET), the red fluorescence of PI dominates, making dead cells appear red.
Experimental Protocol: Acridine Orange/Propidium Iodide (AO/PI) Viability Assay
-
Cell Preparation: Harvest cells and resuspend them in 1X Phosphate-Buffered Saline (PBS) at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining Solution: Prepare a fresh staining solution containing Acridine Orange (final concentration ~1-5 µg/mL) and Propidium Iodide (final concentration ~1-5 µg/mL) in PBS.
-
Staining: Add 10-20 µL of the AO/PI staining solution to 100 µL of the cell suspension. Mix gently.
-
Incubation: Incubate for 5-15 minutes at room temperature, protected from light. No washing step is required.
-
Visualization: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Analysis: Immediately visualize using a fluorescence microscope with appropriate filter sets for green (live cells) and red (dead cells) fluorescence. Alternatively, analyze the cell population using a flow cytometer.
Apoptosis Detection
Acridine Orange can also be used with Ethidium Bromide (EB) to differentiate between viable, apoptotic, and necrotic cells. This combination relies on changes in membrane integrity and chromatin condensation during apoptosis.
-
Live Cells: Have intact membranes and normal nuclei. They take up AO but exclude EB, appearing uniformly green.
-
Early Apoptotic Cells: Have intact membranes but show chromatin condensation. They appear as bright green with condensed or fragmented chromatin.
-
Late Apoptotic Cells: Have lost membrane integrity. They take up both AO and EB, and due to chromatin condensation, they fluoresce orange.
-
Necrotic Cells: Have lost membrane integrity but their chromatin is not condensed. They fluoresce uniformly red.
Experimental Protocol: Acridine Orange/Ethidium Bromide (AO/EB) Apoptosis Assay
-
Cell Preparation: Culture cells on coverslips or in appropriate culture plates. Induce apoptosis using the desired experimental treatment.
-
Staining Solution: Prepare a staining solution of AO (100 µg/mL) and EB (100 µg/mL) in PBS.
-
Staining: Remove the culture medium and wash the cells once with PBS. Add 10-25 µL of the AO/EB stain mix to the cells.
-
Incubation: Incubate for 5 minutes at room temperature.
-
Visualization: Immediately observe the cells under a fluorescence microscope, using a filter that allows for the visualization of both green and red fluorescence.
Conclusion and Recommendations
Based on the available scientific literature, Acridine Orange is a significantly more versatile and well-documented dye for nucleic acid analysis in cellular contexts than This compound . Its metachromatic properties allow for the straightforward differentiation of DNA and RNA, a feature not established for this compound.[4][5] Furthermore, established and validated protocols for using Acridine Orange in critical applications such as cell viability and apoptosis are readily available, making it a reliable tool for researchers.[7][8]
While this compound serves as a functional fluorescent stain for general biological visualization, the lack of specific data regarding its spectral behavior with different nucleic acid types and its performance in quantitative cell-based assays limits its application for more sophisticated analyses. For researchers requiring differential staining of nucleic acids or robust assays for cell health, Acridine Orange is the demonstrably superior and more reliable choice.
References
- 1. Denaturation of RNA and DNA in situ induced by acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. Acridine Orange | AAT Bioquest [aatbio.com]
- 6. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. logosbio.com [logosbio.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to DNA Quantification: Acridine Yellow vs. SYBR Green
For researchers, scientists, and drug development professionals, the accurate quantification of DNA is a cornerstone of molecular biology, underpinning applications from next-generation sequencing to gene expression analysis. The choice of a fluorescent dye for this purpose is critical, directly impacting the sensitivity, specificity, and reliability of experimental results. This guide provides an objective comparison of two fluorescent dyes: the classic intercalating dye, Acridine Yellow, and the widely adopted SYBR Green.
At a Glance: Key Differences
While both dyes bind to DNA and emit fluorescence, their mechanisms, spectral properties, and performance characteristics differ significantly. SYBR Green is generally favored for its high sensitivity and specificity for double-stranded DNA (dsDNA) in quantification assays, whereas this compound and its close relative, Acridine Orange, are versatile stains also used for cell viability and RNA detection.
Mechanism of Action
The fundamental difference between these dyes lies in their interaction with nucleic acids.
This compound , a member of the acridine dye family, primarily functions as an intercalating agent. Its planar structure allows it to insert itself between the base pairs of the DNA double helix. This intercalation is the primary mode of binding to dsDNA, leading to a fluorescence emission in the green spectrum. Related acridine dyes, like Acridine Orange, also exhibit electrostatic interactions with single-stranded DNA (ssDNA) and RNA, resulting in a red-shifted fluorescence emission.[1][2]
SYBR Green I exhibits a more complex, multi-modal binding mechanism.[3] At lower dye-to-base-pair ratios, it intercalates into the DNA helix.[3] As the dye concentration increases, it also binds to the minor groove of the DNA.[3] This combined binding results in a significant enhancement of its quantum yield, leading to a bright green fluorescence upon binding to dsDNA.[3] SYBR Green I shows a strong preference for dsDNA over ssDNA or RNA, which contributes to its specificity in DNA quantification.[4]
References
- 1. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectrum: A Guide to Acridine Yellow Alternatives for Live-Cell Imaging
For researchers, scientists, and drug development professionals engaged in live-cell imaging, the choice of fluorescent dye is a critical determinant of experimental success. Acridine Yellow, a traditional fluorescent stain, has long been used for visualizing cellular structures. However, the advent of advanced imaging techniques and the increasing demand for long-term, minimally disruptive observations have spurred the development of a new generation of fluorescent probes. This guide provides an objective comparison of this compound and its leading alternatives—Hoechst 33342, SYTO 9, and DRAQ5—supported by quantitative data and detailed experimental protocols to inform your selection for robust and reliable live-cell analysis.
Performance at a Glance: A Quantitative Comparison
To facilitate a clear comparison of these fluorescent dyes, the following table summarizes their key performance characteristics. It is important to note that performance can vary depending on the specific cell type, instrumentation, and experimental conditions.
| Feature | This compound | Hoechst 33342 | SYTO 9 | DRAQ5 |
| Excitation Max (nm) | ~470 | ~350 | ~483 | ~647 |
| Emission Max (nm) | ~500 | ~461 | ~503 | ~697 (DNA-bound) |
| Quantum Yield | ~0.47 (in ethanol)[1][2] | Increases significantly upon DNA binding[3] | >0.4 (DNA-bound) | Low (~0.003)[3] |
| Photostability | Moderate | Moderate, prone to phototoxicity with UV excitation[3][4][5] | Moderate, can exhibit photobleaching[6] | High, low photobleaching[7] |
| Cytotoxicity | Concentration-dependent | Can be cytotoxic at higher concentrations and with prolonged UV exposure[8] | Can be cytotoxic and inhibit cell growth[6] | Can be cytotoxic at higher concentrations, but some studies show it to be more toxic than Hoechst 33342, while others suggest it is a viable alternative for long-term imaging.[3][9] |
| Cell Permeability | Permeable | Permeable | Permeable | Permeable |
| Primary Target | Nucleic Acids | AT-rich regions of DNA | Nucleic Acids | DNA |
In-Depth Analysis of Leading Alternatives
Hoechst 33342: A widely used, cell-permeant blue fluorescent dye that specifically binds to the minor groove of AT-rich DNA regions.[10][11] Its primary advantage is its bright fluorescence upon DNA binding. However, its excitation in the UV range can induce phototoxicity and cellular stress, particularly in long-term imaging experiments.[3][4][5] Recent studies suggest that using lower concentrations and optimized imaging parameters can mitigate these cytotoxic effects.[8][12]
SYTO 9: This green fluorescent nucleic acid stain is cell-permeant and exhibits a significant increase in fluorescence upon binding to both DNA and RNA.[13][14] It is a component of the popular LIVE/DEAD BacLight™ Bacterial Viability Kits.[15] While versatile, SYTO 9 can show some cytotoxicity and is susceptible to photobleaching, which may limit its use in extended time-lapse studies.[6][16]
DRAQ5: A far-red fluorescent, cell-permeant DNA dye that offers distinct advantages for multicolor imaging.[3] Its excitation and emission in the far-red spectrum minimize spectral overlap with common green and red fluorescent proteins.[3] DRAQ5 exhibits high photostability, making it suitable for long-term imaging.[3][7] However, reports on its cytotoxicity are mixed, with some studies indicating higher toxicity compared to Hoechst 33342, while others highlight its utility in long-term experiments.[3][9] Careful optimization of concentration and incubation time is crucial.
Visualizing Cellular Processes: Workflows and Pathways
Understanding the experimental context in which these dyes are used is crucial. A common application is in cell viability and apoptosis assays. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a dual-staining viability assay and a simplified overview of the apoptosis signaling pathway.
Experimental Protocols
The following are generalized protocols for live-cell staining with this compound and its alternatives. It is essential to optimize concentrations and incubation times for your specific cell type and experimental setup.
This compound Staining
-
Prepare Staining Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water. On the day of use, dilute the stock solution in a complete cell culture medium to a final working concentration of 1-5 µg/mL.
-
Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed (37°C) this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells twice with a pre-warmed complete culture medium or phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging: Add fresh, pre-warmed imaging medium (phenol red-free) and proceed with fluorescence microscopy using appropriate filter sets (Excitation: ~470 nm, Emission: ~500 nm).
Hoechst 33342 Staining
-
Prepare Staining Solution: Prepare a 1 mg/mL stock solution of Hoechst 33342 in sterile, nuclease-free water. Dilute the stock solution in a complete cell culture medium to a final working concentration of 0.1-1.0 µg/mL.[10]
-
Cell Staining: Add the Hoechst 33342 staining solution directly to the cell culture.
-
Incubation: Incubate for 10-30 minutes at 37°C, protected from light.[10]
-
Washing (Optional): Washing with pre-warmed PBS can reduce background fluorescence.
-
Imaging: Image the cells using a fluorescence microscope with a UV light source and appropriate filters (Excitation: ~350 nm, Emission: ~461 nm).[11]
SYTO 9 Staining
-
Prepare Staining Solution: SYTO 9 is typically provided as a solution in DMSO. Dilute the stock solution in a complete cell culture medium to a final working concentration of 1-5 µM.
-
Cell Staining: Remove the existing culture medium and add the pre-warmed (37°C) SYTO 9 staining solution.
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells once with a pre-warmed culture medium or PBS.
-
Imaging: Add fresh imaging medium and visualize using a fluorescence microscope with a blue light source and appropriate filters (Excitation: ~483 nm, Emission: ~503 nm).[14]
DRAQ5 Staining
-
Prepare Staining Solution: DRAQ5 is typically supplied as a 5 mM solution. Dilute the stock solution in a complete cell culture medium to a final working concentration of 1-10 µM.[3]
-
Cell Staining: Add the DRAQ5 staining solution directly to the cell culture.
-
Incubation: Incubate for 5-30 minutes at 37°C. Staining is rapid at this temperature.[3]
-
Washing: No washing step is required.
-
Imaging: Image the cells directly using a fluorescence microscope with a red light source and appropriate filters (Excitation: ~647 nm, Emission: ~697 nm).[3]
Conclusion: Selecting the Right Tool for the Job
The optimal choice of a fluorescent dye for live-cell imaging is contingent on the specific experimental requirements. While this compound remains a viable option for some applications, its alternatives offer significant advantages in terms of photostability, spectral properties, and reduced phototoxicity.
-
Hoechst 33342 is a bright and reliable nuclear stain, but its UV excitation necessitates careful control to minimize cell damage.
-
SYTO 9 offers versatility by staining both DNA and RNA, but its photostability and potential cytotoxicity should be considered for long-term imaging.
-
DRAQ5 provides a compelling alternative for multicolor experiments due to its far-red spectral properties and high photostability, though its cytotoxic potential requires careful optimization.
Ultimately, empirical testing and optimization are paramount to achieving high-quality, reproducible data in live-cell imaging. By understanding the distinct characteristics of each dye, researchers can make informed decisions to best suit their experimental goals and advance their scientific discoveries.
References
- 1. omlc.org [omlc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of SYTO® 9 Variabilities of Labeling Live Bacterial Cells and Analysis of Mycolight™ Fluorophore Alternatives for Live Bacterial Labeling and Viability Assessment | AAT Bioquest [aatbio.com]
- 7. DNA labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Breaking a Dogma: High-Throughput Live-Cell Imaging in Real-Time with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. SYTO 9 Stain | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. SYTO 9 Stain | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. LIVE/DEAD Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. Rapid and cost-effective evaluation of bacterial viability using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nuclear Counterstains: Acridine Yellow vs. DAPI
In the landscape of cellular imaging and analysis, the accurate visualization of the cell nucleus is a cornerstone of experimental success. Nuclear counterstains are vital reagents in fluorescence microscopy, providing critical spatial context for the localization of proteins and other cellular components. For decades, 4′,6-diamidino-2-phenylindole (DAPI) has been the preeminent choice for researchers due to its high specificity for DNA, bright fluorescence, and ease of use. However, alternative fluorochromes, such as Acridine Yellow, offer a different spectral profile and distinct chemical characteristics that may confer advantages in specific experimental designs, particularly in multicolor imaging.
This guide presents an objective, data-driven comparison of this compound and DAPI for nuclear counterstaining, tailored for researchers, scientists, and drug development professionals. By providing a comprehensive overview of their performance, supported by experimental protocols and quantitative data, this document aims to empower informed decisions in the selection of the most appropriate nuclear counterstain for your research needs.
Quantitative Data Summary
The efficacy of a fluorescent dye is fundamentally determined by its photophysical properties. A direct comparison of these characteristics is essential for selecting the optimal stain for a given application. The table below summarizes the key quantitative data for this compound and DAPI.
| Property | This compound | DAPI |
| Excitation Maximum (Bound to dsDNA) | ~461 nm[1] | ~358 nm[2] |
| Emission Maximum (Bound to dsDNA) | ~493 nm[1] | ~461 nm[3] |
| Quantum Yield (in Ethanol) | 0.47[4] | Not directly comparable; up to 0.92 when bound to dsDNA |
| Fluorescence Enhancement upon DNA Binding | Enhanced upon binding (quantitative data not readily available) | ~20-fold[5] |
| Binding Mechanism | Intercalation between DNA base pairs | Binds to the minor groove of A-T rich regions |
| Photostability | Generally considered moderately photostable | Good photostability, though photobleaching can occur with prolonged UV exposure |
| Cytotoxicity | Can be cytotoxic and mutagenic, especially upon illumination[6] | Lower cytotoxicity than this compound, but can be toxic to live cells at high concentrations |
| Cell Permeability | Permeable to live cells | Generally considered impermeant to live cells, requiring fixation and permeabilization[5] |
| Spectral Overlap | Potential overlap with green fluorophores (e.g., GFP) | Potential for bleed-through into the green channel with UV excitation[7] |
Experimental Insights and Performance Comparison
This compound: As a member of the acridine dye family, this compound functions by intercalating between the base pairs of DNA. This mechanism is less sequence-specific compared to DAPI. Its excitation and emission spectra in the blue-green range offer an alternative to the UV-excited DAPI, which can be advantageous in minimizing cellular autofluorescence and potential phototoxicity associated with UV light. However, acridine dyes themselves can be phototoxic upon illumination, generating reactive oxygen species that can impact cell health.[3] This property, along with its potential mutagenicity, requires careful consideration, particularly in live-cell imaging experiments. While specific quantitative data on its photostability for nuclear counterstaining is not as extensively documented as for DAPI, acridine dyes are generally considered to have moderate photostability.
DAPI: DAPI is a well-established and widely used nuclear counterstain that exhibits a strong preference for adenine-thymine (A-T) rich regions in the minor groove of DNA.[5] This binding specificity results in a significant, approximately 20-fold enhancement of its fluorescence, leading to a bright and distinct nuclear signal.[5] Its excitation maximum in the ultraviolet (UV) range necessitates the use of appropriate filter sets and light sources. While DAPI exhibits good photostability, prolonged exposure to UV light can lead to photobleaching. A notable consideration is the potential for DAPI's broad emission spectrum to bleed into the green channel, which can complicate the analysis of green fluorophores like GFP.[7] Careful selection of emission filters and appropriate experimental controls are crucial to mitigate this issue. Due to its limited cell permeability, DAPI is most commonly used for staining fixed and permeabilized cells.[5]
Experimental Protocols
Reproducible and reliable staining is contingent on well-defined experimental protocols. The following are representative protocols for nuclear counterstaining with this compound and DAPI in fixed mammalian cells, suitable for a standard immunofluorescence workflow.
This compound Nuclear Counterstaining Protocol (for Fixed Cells)
Reagents:
-
This compound stock solution (1 mg/mL in deionized water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Mounting Medium
Procedure:
-
Cell Preparation: Grow mammalian cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
This compound Staining: Dilute the this compound stock solution in PBS to a final concentration of 0.1-1.0 µg/mL. Incubate the cells with the staining solution for 5-10 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with filter sets appropriate for this compound (Excitation/Emission: ~461/493 nm).
DAPI Nuclear Counterstaining Protocol (for Fixed Cells)
Reagents:
-
DAPI stock solution (1 mg/mL in deionized water or DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Mounting Medium (with or without DAPI)
Procedure:
-
Cell Preparation: Grow mammalian cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 0.1-1.0 µg/mL. Incubate the cells with the DAPI solution for 1-5 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS to minimize background fluorescence.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. If using a mounting medium containing DAPI, the separate staining step can be omitted.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (Excitation/Emission: ~358/461 nm).
Visualizing the Workflow and Mechanisms
To provide a clearer understanding of the experimental processes and the underlying molecular interactions, the following diagrams have been generated using the DOT language.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Increased accessibility of bases in DNA upon binding of acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Acridine Yellow Staining for Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Acridine Yellow staining for confocal microscopy, offering an objective comparison with common alternative fluorescent dyes used for assessing cell viability and apoptosis. Experimental data, detailed protocols, and visual representations of staining mechanisms are presented to aid in the selection of the most appropriate method for your research needs.
Data Presentation: Quantitative Comparison of Fluorescent Dyes
The performance of this compound is compared here with other widely used fluorescent stains. It is important to note that while spectral data is specific to this compound, the quantitative performance metrics for cell viability and apoptosis are largely based on studies of the closely related and spectrally similar dye, Acridine Orange (AO), due to a greater availability of published data for AO. This guide assumes comparable performance between this compound and Acridine Orange in these applications.
| Feature | This compound | Propidium Iodide (PI) | DAPI (4',6-diamidino-2-phenylindole) | Annexin V |
| Excitation Max | ~461-470 nm[1][2] | ~535 nm | ~358 nm | Varies with fluorophore conjugate (e.g., FITC ~495 nm) |
| Emission Max | ~493-550 nm[1][2] | ~617 nm | ~461 nm | Varies with fluorophore conjugate (e.g., FITC ~519 nm) |
| Target | Nucleic Acids (DNA and RNA)[3] | DNA | DNA (specifically A-T rich regions)[4] | Phosphatidylserine (PS) |
| Cell Permeability | Permeable to live and dead cells[5] | Impermeable to live cells[6] | Impermeable to live cells (commonly used on fixed/permeabilized cells)[7] | Impermeable to live cells |
| Primary Application | Cell viability, Apoptosis, Lysosomal stability[8] | Dead cell identification[6] | Nuclear counterstain, Apoptosis analysis[4] | Early apoptosis detection |
| Reported Sensitivity | High (Acridine Orange showed 93% sensitivity in identifying malignant cells) | High for late apoptotic/necrotic cells | High for nuclear staining | High for early apoptosis |
| Reported Specificity | Moderate (can also stain acidic vesicles) | High for cells with compromised membranes | High for DNA | High for externalized phosphatidylserine |
| Linearity (Viability) | High (r² = 0.9921 for AO/PI assay)[9] | N/A (used as a counterstain) | N/A (used as a counterstain) | N/A (detects a specific event) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.
This compound Staining for Cell Viability and Apoptosis
This protocol is adapted from established methods for Acridine Orange staining. It is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells when used in conjunction with a membrane-impermeable dye like Propidium Iodide.
-
Reagent Preparation:
-
This compound stock solution: Prepare a 1 mg/mL stock solution in distilled water.
-
Propidium Iodide stock solution: Prepare a 1 mg/mL stock solution in distilled water.
-
Staining solution: Mix this compound and Propidium Iodide stock solutions in Phosphate Buffered Saline (PBS) to a final working concentration of 5 µg/mL for each dye.
-
-
Cell Staining:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in the staining solution.
-
Incubate for 15-20 minutes at room temperature, protected from light.
-
-
Confocal Microscopy:
-
Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe immediately using a confocal microscope with appropriate filter sets.
-
Live cells: Uniform green fluorescence in the nucleus.
-
Early apoptotic cells: Bright green condensed or fragmented chromatin in the nucleus.
-
Late apoptotic/necrotic cells: Orange to red fluorescence in the nucleus due to co-staining with Propidium Iodide.
-
-
Propidium Iodide (PI) Staining for Dead Cell Identification
This protocol outlines the use of PI as a single stain to identify cells with compromised membranes.
-
Reagent Preparation:
-
PI stock solution: Prepare a 1 mg/mL stock solution in distilled water.
-
PI working solution: Dilute the stock solution in PBS to a final concentration of 1-5 µg/mL.
-
-
Cell Staining:
-
Harvest cells and wash with PBS.
-
Resuspend cells in the PI working solution.
-
Incubate for 5-15 minutes at room temperature in the dark.
-
-
Confocal Microscopy:
-
Image the cells directly in the staining solution.
-
Excite at ~535 nm and detect emission at ~617 nm. Dead cells will exhibit red nuclear fluorescence.
-
DAPI Staining for Nuclear Counterstaining
DAPI is primarily used to stain the nuclei of fixed and permeabilized cells.
-
Reagent Preparation:
-
Cell Staining:
-
Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[4]
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes (if required for other antibodies).
-
Wash cells with PBS.
-
Incubate with DAPI working solution for 1-5 minutes at room temperature, protected from light.[11]
-
Wash cells 2-3 times with PBS.[11]
-
-
Confocal Microscopy:
-
Mount the coverslip with an anti-fade mounting medium.
-
Excite at ~358 nm and detect emission at ~461 nm. Nuclei will appear blue.
-
Annexin V Staining for Early Apoptosis Detection
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Reagent Preparation:
-
1X Binding Buffer: Dilute a 10X stock (0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2) with distilled water.[12]
-
Annexin V-fluorophore conjugate (e.g., FITC) and Propidium Iodide.
-
-
Cell Staining:
-
Wash cells twice with cold PBS.[12]
-
Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL) to 100 µL of the cell suspension.[13]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Confocal Microscopy:
-
Analyze immediately.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive (green membrane staining), PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive (red nuclear staining).
-
Mandatory Visualization
This compound/Propidium Iodide Staining Mechanism
Caption: Mechanism of differential staining with this compound and Propidium Iodide.
Experimental Workflow for Cell Viability Assessment
Caption: General experimental workflow for cell viability analysis using confocal microscopy.
Logical Comparison of Staining Methods
Caption: Logical comparison of dyes based on the stage of cell death they primarily detect.
References
- 1. Propidium iodide staining and confocal microscopy [bio-protocol.org]
- 2. Confocal Imaging of Roots – Benfey Lab [sites.duke.edu]
- 3. blog-nanoentek.com [blog-nanoentek.com]
- 4. astorscientific.us [astorscientific.us]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. Acridine orange - Wikipedia [en.wikipedia.org]
- 9. HPC viability measurement: trypan blue versus acridine orange and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DAPI Counterstaining Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Annexin V-FITC Kit Protocol [hellobio.com]
Acridine Yellow: A Comparative Analysis of its Fluorescence Quantum Yield
For researchers, scientists, and professionals in drug development, the selection of a fluorescent dye is a critical decision dictated by the specific application's requirements. Among the myriad of available fluorophores, Acridine Yellow holds a significant place. This guide provides an objective comparison of the fluorescence quantum yield of this compound against other commonly used fluorescent dyes, supported by experimental data and detailed methodologies.
Quantitative Comparison of Fluorescent Dyes
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[1] It is a crucial parameter for assessing the brightness and suitability of a fluorescent dye for a given application. The following table summarizes the quantum yields and other key photophysical properties of this compound and several other popular fluorescent dyes.
| Dye | Solvent | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹/M) | Quantum Yield (Φ) | Reference |
| This compound | Ethanol | 461 | 506 | 39,400 at 460.8 nm | 0.47 | [2] |
| This compound | Methanol | - | - | - | 0.55 ± 0.02 | [3] |
| Fluorescein | Ethanol (neutral) | 482.5 | 508 | 92,300 at 482.5 nm | 0.79 | [4] |
| Fluorescein | Ethanol (basic) | 500.25 | - | 92,300 at 500.2 nm | 0.97 | [5][6] |
| Rhodamine B | Ethanol | 542.8 | 565 | 106,000 at 542.8 nm | 0.49 - 0.7 | [7][8] |
| Rhodamine B | Water | - | - | - | 0.31 | [9] |
| Cy3® | - | ~550 | ~570 | ~150,000 | ~0.15 | [10][11] |
| Cy5® | - | ~650 | ~670 | ~250,000 | ~0.27 | [10][11] |
| Alexa Fluor 488 | PBS | - | - | - | 0.92 | [12] |
*Note: The quantum yields of cyanine dyes can be highly dependent on their environment and can be lower than other dyes due to processes like cis-trans isomerization.[13] However, they are valued for their high molar absorptivities.[10]
Experimental Protocol: Relative Quantum Yield Determination
The most common method for determining the fluorescence quantum yield is the relative method, which involves comparing the fluorescence of the test sample to a standard with a known quantum yield.[14][15][16]
Materials and Instrumentation
-
Test Compound: this compound
-
Standard Compound: A well-characterized fluorophore with a known quantum yield in the same solvent (e.g., Fluorescein in basic ethanol, Φ = 0.97).
-
Solvent: Spectroscopic grade ethanol.
-
Instrumentation:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of both the test compound (this compound) and the standard compound (e.g., Fluorescein) in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2][5][8]
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the test and standard samples.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each of the diluted solutions.
-
The spectra should be corrected for the wavelength-dependent sensitivity of the detector.
-
-
Data Analysis:
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the test and standard compounds. This should yield a linear relationship.
-
The slope of these plots is proportional to the quantum yield of the dye.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the test sample (Φₓ) can be calculated using the following equation:
Φₓ = Φₛₜ * (Slopeₓ / Slopeₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Slopeₓ and Slopeₛₜ are the slopes from the plots of integrated fluorescence intensity versus absorbance for the test and standard samples, respectively.
-
nₓ and nₛₜ are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, this term becomes 1.
-
Logical Workflow for Quantum Yield Comparison
The following diagram illustrates the logical steps involved in comparing the quantum yield of a test dye like this compound to a known standard.
Caption: A flowchart outlining the key steps for determining the relative fluorescence quantum yield of a sample.
References
- 1. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 2. omlc.org [omlc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescein [omlc.org]
- 5. omlc.org [omlc.org]
- 6. PhotochemCAD | Fluorescein [photochemcad.com]
- 7. Rhodamine B - Wikipedia [en.wikipedia.org]
- 8. omlc.org [omlc.org]
- 9. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 10. 404 Not Found | AAT Bioquest [aatbio.com]
- 11. Cyanine - Wikipedia [en.wikipedia.org]
- 12. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. chem.uci.edu [chem.uci.edu]
- 16. jasco-global.com [jasco-global.com]
A Comparative Guide to the Photostability of Acridine Yellow and Fluorescein
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent probe is a critical decision in the design of robust and reproducible fluorescence-based assays. Among the key performance attributes of a fluorophore, photostability—its resistance to photochemical degradation upon exposure to light—is paramount for applications requiring long-term or high-intensity illumination, such as live-cell imaging, high-throughput screening, and single-molecule studies. This guide provides an objective comparison of the photostability of Acridine Yellow and fluorescein, two commonly used fluorescent dyes.
Executive Summary
Both this compound and fluorescein are susceptible to photobleaching, the irreversible loss of fluorescence upon exposure to light. While direct comparative studies under identical conditions are limited in the available scientific literature, existing data for fluorescein and related acridine dyes, such as Acridine Orange, allow for an informed, albeit indirect, comparison. Fluorescein is well-documented to have low photostability, making it less suitable for applications requiring prolonged or intense illumination. Acridine dyes, as a class, are also known to photobleach, but quantitative data on Acridine Orange suggests it may offer greater resilience than fluorescein under certain conditions. For critical applications, it is highly recommended that researchers perform a direct, in-house comparison of these dyes using a standardized protocol, such as the one detailed in this guide.
Quantitative Data Comparison
The following table summarizes key photophysical properties and available photostability data for this compound and fluorescein. It is important to note that photostability metrics are highly dependent on the experimental conditions, including illumination intensity, wavelength, exposure duration, and the local chemical environment.
| Property | This compound | Fluorescein |
| Fluorescence Quantum Yield | 0.47 (in ethanol)[1][2] | ~0.79 - 0.97 (in ethanol/basic ethanol)[3][4] |
| Photobleaching | Data for the closely related Acridine Orange shows fluorescence intensity decreased to 6% of its initial value after 200 seconds of continuous excitation at 488 nm. | Generally considered to have low photostability. A typical organic dye can emit 10⁵–10⁶ photons before photobleaching[5]. |
Mechanism of Photobleaching
The photobleaching of organic fluorophores is a complex process that primarily occurs from the excited triplet state. The following diagram illustrates the key steps involved in this process.
References
A Comparative Guide to Acridine Yellow Staining: Specificity and Cross-Reactivity
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for accurate and reproducible experimental outcomes. This guide provides a comprehensive comparison of Acridine Yellow, a fluorescent dye belonging to the acridine family, with its close analog Acridine Orange and other commonly used nuclear stains. This analysis, supported by available experimental data, aims to elucidate the specificity, cross-reactivity, and performance characteristics of this compound to aid in its effective application in cellular imaging and analysis.
Principle of Staining
This compound, similar to other acridine dyes, is a cell-permeable cationic molecule. Its primary mechanism of action involves the intercalation into nucleic acids.[1] The fluorescence emission of acridine dyes is highly dependent on their concentration and the mode of binding to their target molecules. While detailed studies on the differential emission of this compound are less common than for its well-studied counterpart, Acridine Orange, the general principles of acridine dye behavior can be largely extrapolated.
Acridine Orange is known to exhibit green fluorescence when it intercalates into double-stranded DNA (dsDNA) as a monomer and red-orange fluorescence when it binds to single-stranded RNA (ssRNA) or denatured DNA, where it aggregates.[2][3][4] This metachromatic property allows for the simultaneous visualization of both DNA and RNA within a cell. Furthermore, as a weak base, this compound, like Acridine Orange, can accumulate in acidic organelles such as lysosomes.[5] In these low pH environments, the protonated dye becomes trapped and concentrated, leading to the formation of aggregates that typically fluoresce in the orange-red spectrum.[5]
Data Presentation
Spectral and Photophysical Properties
The selection of a fluorescent dye is critically dependent on its spectral characteristics and photophysical performance. The following tables summarize the key quantitative data for this compound and compare it with Acridine Orange and other common nuclear stains.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (in Ethanol) | ~461 nm | [6] |
| Emission Maximum (in Ethanol) | ~493 nm | [6] |
| Molar Extinction Coefficient (at 460.8 nm in Ethanol) | 39,400 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (in Ethanol) | 0.47 | [6] |
Table 2: Comparative Performance of Fluorescent Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Primary Target | Cell Permeability (Live Cells) | Relative Photostability |
| This compound | ~461 | ~493 | Nucleic Acids, Acidic Organelles | Yes | Low to Moderate |
| Acridine Orange | ~500 (DNA), ~460 (RNA) | ~526 (DNA), ~650 (RNA) | Nucleic Acids, Acidic Organelles | Yes | Low to Moderate[7] |
| DAPI | ~358 | ~461 | dsDNA (A-T rich) | Limited (Semi-permeable) | Moderate[8] |
| Hoechst 33342 | ~350 | ~461 | dsDNA (A-T rich) | Yes | Moderate[8] |
| SYBR Green I | ~497 | ~520 | dsDNA | No | Low |
Specificity and Cross-Reactivity
The primary targets for this compound are nucleic acids and acidic vesicular organelles. Its planar polycyclic aromatic structure facilitates intercalation between the base pairs of DNA and RNA.[1] This binding is generally reversible but tight.[1]
Cross-reactivity with other cellular components is a key consideration for any fluorescent stain. While specific quantitative studies on the cross-reactivity of this compound with a wide range of biomolecules are not extensively documented, the known behavior of acridine dyes provides some insights. The cationic nature of this compound can lead to electrostatic interactions with other anionic macromolecules within the cell, such as certain proteins and glycosaminoglycans, particularly at high concentrations. However, the characteristic fluorescence emission is most pronounced upon interaction with its primary targets.
A notable aspect of acridine dyes is their potential for phototoxicity. Upon illumination, these dyes can generate reactive oxygen species (ROS), which can lead to cellular damage and inactivation.[9] This is a critical consideration in live-cell imaging experiments where prolonged exposure to excitation light may be necessary.
Experimental Protocols
The following protocols provide a general framework for using this compound for staining nucleic acids and acidic organelles. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.
General Protocol for Staining of Cultured Cells
-
Cell Preparation: Culture cells on glass coverslips or in imaging-compatible plates to the desired confluency.
-
Staining Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO or ethanol). Immediately before use, dilute the stock solution in a buffered salt solution (e.g., PBS) or cell culture medium to a final working concentration, typically in the range of 1-10 µM.
-
Staining: Remove the culture medium from the cells and wash once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS or culture medium to remove excess dye.
-
Imaging: Mount the coverslips or view the plate directly using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation around 460 nm and emission around 495 nm).
Mandatory Visualization
Caption: Mechanism of this compound Staining.
Caption: Experimental Workflow for this compound Staining.
References
- 1. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. [Acridine orange: a fluorochrome of nucleic acids for the study of muscle and nerve cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Denaturation of RNA and DNA in situ induced by acridine orange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acridine orange - Wikipedia [en.wikipedia.org]
- 6. omlc.org [omlc.org]
- 7. benchchem.com [benchchem.com]
- 8. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 9. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
Acridine Yellow vs. Propidium Iodide: A Comparative Guide to Cell Viability Assessment
For researchers, scientists, and drug development professionals navigating the landscape of cell viability assays, the choice of fluorescent probes is a critical determinant of experimental accuracy and reliability. This guide provides a comprehensive comparison of two widely used nucleic acid stains, Acridine Yellow (often used interchangeably with Acridine Orange in this application) and Propidium Iodide, offering a deep dive into their mechanisms, protocols, and performance characteristics.
The combination of Acridine Orange (AO) and Propidium Iodide (PI) for cell viability analysis is a robust and widely adopted method that offers a more nuanced view of cell population health than single-dye assays.[1] This dual-staining approach leverages the differential permeability of the plasma membrane in live, apoptotic, and necrotic cells to deliver a clear distinction between these populations.[1]
Principle of Differential Staining
Acridine Orange is a cell-permeant, vital dye that stains the nucleic acids in both live and dead cells.[1][2] When it intercalates with double-stranded DNA (dsDNA) in healthy and early apoptotic cells, it emits a green fluorescence.[1] In contrast, Propidium Iodide is a fluorescent agent that cannot cross the intact plasma membrane of live cells.[1] PI only enters cells with compromised membranes, a characteristic feature of late-stage apoptosis and necrosis.[1] Upon entry, it intercalates with DNA, emitting a bright red fluorescence.[1]
A key aspect of this dual-staining method is the phenomenon of Förster Resonance Energy Transfer (FRET). In cells that have lost membrane integrity and are stained by both dyes, the emission energy from AO is absorbed by PI.[1] This results in the quenching of the green fluorescence from AO and the prominent emission of red fluorescence from PI, ensuring a distinct signal for non-viable cells.[1][3] This allows for the categorization of cells into three main populations:
-
Viable Cells: Exhibit a green nucleus with an organized structure.[1]
-
Early Apoptotic Cells: Display a bright green nucleus due to chromatin condensation.[1]
-
Late Apoptotic/Necrotic Cells: Show a red-orange nucleus, indicating the loss of membrane integrity.[1]
Quantitative Data Presentation
The AO/PI dual-staining assay provides quantitative data on the percentage of live, apoptotic, and necrotic cells, which is invaluable for applications such as cytotoxicity studies and drug screening.[1] The following table summarizes the key characteristics of Acridine Orange and Propidium Iodide.
| Feature | Acridine Orange (this compound) | Propidium Iodide |
| Cell Permeability | Permeable to live and dead cells[1][2] | Impermeable to live cells, permeable to dead/dying cells[1] |
| Mechanism of Action | Intercalates with dsDNA, electrostatically interacts with ssDNA/RNA[4] | Intercalates with dsDNA[5] |
| Fluorescence in Live Cells | Green (when bound to dsDNA)[1] | No fluorescence |
| Fluorescence in Dead Cells | Red/Orange (due to FRET with PI)[1] | Red[5] |
| Excitation Maximum (Bound to DNA) | ~502 nm[5] | ~535 nm[5] |
| Emission Maximum (Bound to DNA) | ~525 nm[5] | ~617 nm[5] |
| Molecular Weight | 265.36 g/mol [6] | 668.39 g/mol [6] |
| Primary Application | Stains all nucleated cells, differentiates nucleic acid types[1][2] | Stains non-viable cells, identifies loss of membrane integrity[1] |
Experimental Protocols
Detailed methodologies for utilizing the AO/PI staining method with fluorescence microscopy and flow cytometry are provided below.
Protocol 1: Cell Viability Analysis using Fluorescence Microscopy
Materials:
-
Acridine Orange stock solution (e.g., 1 mg/mL in PBS)
-
Propidium Iodide stock solution (e.g., 1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell suspension
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for green and red fluorescence
Procedure:
-
Cell Preparation: Harvest cells and wash them once with PBS. Resuspend the cell pellet in 100 µL of PBS.[1]
-
Staining Solution Preparation: Prepare a fresh AO/PI staining solution by mixing the stock solutions in PBS. A common final concentration is 1 µg/mL for both AO and PI. This working solution should be protected from light.[1]
-
Staining: Add 10 µL of the AO/PI staining solution to the 100 µL cell suspension. Mix gently and incubate for 5-10 minutes at room temperature in the dark.[1]
-
Microscopic Analysis: Place 10 µL of the stained cell suspension onto a clean microscope slide and cover with a coverslip. Immediately observe the cells under a fluorescence microscope.[1]
-
Quantification: Count at least 200 cells and categorize them as live (green), early apoptotic (bright green with condensed chromatin), or late apoptotic/necrotic (red/orange).[1] Calculate the percentage of viable cells.
Protocol 2: High-Throughput Cell Viability Analysis using Flow Cytometry
Materials:
-
Acridine Orange stock solution
-
Propidium Iodide stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow cytometer tubes
-
Flow cytometer equipped with a 488 nm laser and appropriate detectors for green (e.g., FITC channel) and red (e.g., PE-Texas Red or PerCP channel) fluorescence.[1]
Procedure:
-
Cell Preparation: Harvest and wash the cells as described in the microscopy protocol. Resuspend the cells in cold PBS at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometer tube. Add the appropriate amount of AO and PI stock solutions (final concentrations may require optimization depending on the cell type and instrument). Mix gently and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Data Acquisition: Add 400 µL of PBS to each tube immediately before analysis. Analyze the samples on the flow cytometer. Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population and exclude debris.[1]
-
Data Analysis: Create a dot plot of green fluorescence (AO) versus red fluorescence (PI). Live cells will be green-positive and red-negative. Dead cells will be red-positive and green-negative (or have quenched green fluorescence). Early apoptotic cells may show increased green fluorescence and low red fluorescence. Calculate the percentage of cells in each population.
Concluding Remarks
The combined use of this compound (Orange) and Propidium Iodide provides a powerful and reliable method for assessing cell viability. Its ability to differentiate between live, early apoptotic, and late apoptotic/necrotic cells offers a significant advantage over single-dye methods. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently implement this technique to obtain accurate and reproducible cell viability data, crucial for advancing research and drug development endeavors.
References
Correlating Acridine Yellow fluorescence with cell cycle stages.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acridine Yellow with other common fluorescent dyes for cell cycle analysis. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound and Cell Cycle Analysis
Cell cycle analysis is a fundamental technique in cellular and molecular biology, providing insights into cell proliferation, differentiation, and response to therapeutic agents. The progression of the cell cycle is tightly regulated and characterized by distinct phases: G0 (quiescent), G1 (gap 1), S (synthesis), and G2/M (gap 2/mitosis). A common method to determine the cell cycle stage is by measuring the cellular DNA content, which doubles from the G1 to the G2/M phase.[1][2]
This compound, a fluorescent dye belonging to the acridine family, offers a unique advantage in cell cycle analysis. Similar to its well-studied counterpart, Acridine Orange, this compound can differentially stain DNA and RNA within a cell.[3][4] When it intercalates with double-stranded DNA (dsDNA), it emits a green fluorescence. In contrast, its interaction with single-stranded RNA (ssRNA) results in a red fluorescence.[5][6] This differential staining allows for the simultaneous measurement of both DNA and RNA content, providing a more detailed picture of the cell cycle than methods that only measure DNA content. For instance, the RNA content of a cell is generally lower in the quiescent G0 phase compared to the proliferative G1 phase, enabling the distinction between these two states which have the same DNA content.[7][8]
Performance Comparison of Cell Cycle Dyes
The selection of a fluorescent dye for cell cycle analysis depends on various factors, including the specific requirements of the experiment, the available equipment, and the cell type. This section provides a comparative overview of this compound (based on the properties of Acridine Orange) and other widely used dyes such as Propidium Iodide (PI), 4',6-diamidino-2-phenylindole (DAPI), and Hoechst 33342.
Table 1: Quantitative Comparison of Fluorescent Dyes for Cell Cycle Analysis
| Feature | This compound (as Acridine Orange) | Propidium Iodide (PI) | DAPI | Hoechst 33342 |
| Primary Target | dsDNA and ssRNA[5][6] | dsDNA and dsRNA[9][10] | dsDNA (A-T rich regions)[8] | dsDNA (A-T rich regions)[7] |
| Fluorescence Emission (DNA) | Green (~525 nm)[4][11] | Red (~617 nm) | Blue (~461 nm) | Blue (~461 nm) |
| Fluorescence Emission (RNA) | Red (~650 nm)[4][11] | Red (~617 nm) | N/A | N/A |
| Cell Permeability | Permeable to live and fixed cells[4] | Impermeable to live cells[10] | Permeable to fixed/permeabilized cells[7] | Permeable to live and fixed cells[7] |
| Fixation Requirement | Not strictly required, but protocols for fixed cells exist[12] | Required[10] | Required for optimal staining[7] | Not strictly required[7] |
| RNase Treatment | Not required for differential staining | Required for DNA-only analysis[10] | Not required | Not required |
| Photostability | Low to Moderate[13] | High | Moderate | Moderate |
| Cytotoxicity | Can be cytotoxic with prolonged exposure[14] | Not applicable for fixed cells | Low | Low |
| Instrumentation | Flow cytometer with blue excitation | Flow cytometer with blue-green excitation[9] | Flow cytometer with UV or violet excitation[9] | Flow cytometer with UV or violet excitation[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are the protocols for cell cycle analysis using this compound (adapted from Acridine Orange protocols) and the comparative dyes.
This compound Staining for Flow Cytometry
This protocol is adapted from established methods for Acridine Orange staining for cell cycle analysis.[12]
Reagents:
-
Phosphate-Citrate Buffer (pH 6.0):
-
Solution A: 0.1 M Citric Acid
-
Solution B: 0.2 M Na2HPO4
-
Mix to achieve pH 6.0.
-
-
Staining Solution:
-
This compound Stock Solution: 1 mg/mL in distilled water.
-
Working Solution: Dilute stock solution in Phosphate-Citrate Buffer to a final concentration of 1-5 µg/mL.
-
-
Permeabilization Solution (optional, for fixed cells): 70% ice-cold ethanol.
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^6 cells and wash with Phosphate Buffered Saline (PBS).
-
Fixation (Optional): If using fixed cells, resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the cells and wash twice with cold PBS to remove the fixative.
-
Staining: Resuspend the cell pellet in 1 mL of the this compound working solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately on a flow cytometer using blue light for excitation. Collect green fluorescence (e.g., 530/30 nm filter) for DNA content and red fluorescence (e.g., >670 nm long-pass filter) for RNA content.
Propidium Iodide Staining for Flow Cytometry
This is a standard protocol for cell cycle analysis using Propidium Iodide.[10][15]
Reagents:
-
Staining Buffer: PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Fixation Solution: 70% ice-cold ethanol.
Procedure:
-
Cell Preparation: Harvest and wash approximately 1 x 10^6 cells with PBS.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix for at least 30 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze on a flow cytometer with blue-green excitation, collecting the red fluorescence signal.
DAPI and Hoechst Staining for Flow Cytometry
The protocols for DAPI and Hoechst are similar, with the main difference being the cell permeability of Hoechst dyes.[9][16]
Reagents:
-
Staining Solution (DAPI): PBS containing 1-5 µg/mL DAPI.
-
Staining Solution (Hoechst 33342): PBS or culture medium containing 1-10 µg/mL Hoechst 33342.
-
Fixation/Permeabilization Solution (for DAPI): 70% ice-cold ethanol or a detergent-based permeabilization buffer.
Procedure (DAPI):
-
Cell Preparation: Harvest and wash cells with PBS.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described for PI staining.
-
Staining: Resuspend the cells in DAPI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze on a flow cytometer with UV or violet excitation.
Procedure (Hoechst 33342):
-
Cell Preparation: Harvest and wash cells.
-
Staining: Resuspend live or fixed cells in the Hoechst staining solution.
-
Incubation: Incubate for 10-20 minutes at 37°C in the dark.
-
Analysis: Analyze on a flow cytometer with UV or violet excitation.
Visualizing the Staining Mechanism and Workflow
To better understand the principles and procedures described, the following diagrams have been generated using the DOT language.
Caption: this compound staining mechanism.
Caption: this compound cell cycle analysis workflow.
Conclusion
This compound, through its ability to differentially stain DNA and RNA, provides a powerful tool for detailed cell cycle analysis.[3][4] This allows for the distinction of quiescent G0 cells from G1 cells, a capability not offered by DNA-only stains like PI, DAPI, and Hoechst.[7][8] While dyes like PI are robust and widely used for DNA content analysis, they require cell fixation and RNase treatment.[10] DAPI and Hoechst stains are excellent for DNA quantification but may require specific excitation wavelengths not available on all cytometers.[9] The choice of dye should be carefully considered based on the experimental goals, cell type, and available instrumentation. This guide provides the necessary information to make an informed decision and to successfully implement this compound or alternative methods for cell cycle analysis in your research.
References
- 1. Comparison of two flow cytometric assays for cellular RNA--acridine orange and propidium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 3. [Acridine orange: a fluorochrome of nucleic acids for the study of muscle and nerve cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acridine orange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Acridine Orange | AAT Bioquest [aatbio.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. biotium.com [biotium.com]
- 12. Acridine Orange for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 13. benchchem.com [benchchem.com]
- 14. Oxygen radicals mediate cell inactivation by acridine dyes, fluorescein, and lucifer yellow CH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Acridine Yellow Disposal
For Immediate Release – In the fast-paced world of scientific research and drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Acridine Yellow, a fluorescent dye commonly used in various laboratory applications. Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment.
This compound, while a valuable tool in research, is a hazardous substance that requires careful management from acquisition to disposal.[1] Improper disposal can lead to environmental contamination and potential health risks. This document outlines the necessary steps for handling this compound waste, including immediate actions in case of a spill and protocols for chemical inactivation before final disposal.
Immediate Safety and Handling
Before handling this compound, it is crucial to be familiar with its hazard profile. This compound is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully fastened laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[3]
In the event of a spill, the area should be evacuated and ventilated. For small spills, the solid material should be carefully swept up to avoid generating dust and placed in a clearly labeled, sealed container for hazardous waste.[4] The area should then be decontaminated. For large spills, contact your institution's environmental health and safety (EHS) office immediately.
Step-by-Step Disposal Procedures
This compound waste must be managed as hazardous waste. It is imperative that it is never disposed of down the drain or in the regular trash.
-
Segregation: All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be collected separately from other waste streams.
-
Containerization: Use a designated, leak-proof, and chemically compatible container for solid and liquid this compound waste. The container must be clearly labeled with "Hazardous Waste" and "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials.
-
Disposal Request: Once the container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), a request for pickup should be submitted to your institution's EHS office for proper disposal by a licensed hazardous waste contractor.
Chemical Inactivation Protocols
For laboratories equipped to do so, chemical inactivation can be a method to degrade the hazardous properties of this compound before disposal. These procedures should only be carried out by trained personnel in a controlled laboratory setting, such as a chemical fume hood.
Fenton Oxidation Method
Fenton's reagent, a solution of hydrogen peroxide and an iron catalyst, is a powerful oxidizing agent that can degrade organic compounds like acridine dyes.[5][6]
Materials:
-
This compound waste solution
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask)
Procedure:
-
In a chemical fume hood, place the this compound waste solution in the reaction vessel with a stir bar.
-
Adjust the pH of the solution to approximately 3.0 using sulfuric acid.
-
Add ferrous sulfate to the solution. A typical concentration is around 0.4 mM.[5]
-
While stirring, slowly add hydrogen peroxide to the solution. A common concentration to start with is 2 mM.[5]
-
Allow the reaction to proceed with continuous stirring. The degradation can be monitored by the disappearance of the yellow color. The reaction is often rapid, with significant degradation occurring within 10-30 minutes.[5]
-
After the reaction is complete, neutralize the solution to a pH between 6.0 and 8.0 with a suitable base like sodium hydroxide.
-
The treated solution, now containing degraded, less harmful organic compounds, should still be collected as hazardous waste for disposal through your EHS office, as it will contain iron salts and other byproducts.
Photocatalytic Degradation
Advanced oxidation processes using photocatalysts like titanium dioxide (TiO₂) or sodium bismuthate (NaBiO₃) under UV or visible light can also effectively degrade acridine dyes.[3][7][8]
Materials:
-
This compound waste solution
-
Photocatalyst (e.g., TiO₂ or NaBiO₃ powder)
-
UV lamp or a strong visible light source
-
Stir plate and stir bar
-
Appropriate reaction vessel (transparent to the light source)
Procedure:
-
In a suitable reaction vessel, add the this compound waste solution and the photocatalyst powder.
-
Adjust the pH of the solution as required for the specific photocatalyst. For TiO₂, a pH of around 9.0 has been shown to be effective for Acridine Orange degradation.[3]
-
Place the vessel on a stir plate under the light source and begin stirring.
-
Irradiate the solution while stirring. The degradation process can take several hours, and its completion can be monitored by the loss of color.
-
Once the degradation is complete, the photocatalyst powder needs to be separated from the solution by filtration or centrifugation.
-
The treated liquid and the separated photocatalyst (which is now contaminated) should both be collected as hazardous waste for disposal.
Quantitative Data Summary
| Parameter | Fenton Oxidation | Photocatalytic Degradation (TiO₂) |
| Optimal pH | ~3.0[5] | ~9.0[3] |
| Reagents | FeSO₄, H₂O₂[5] | TiO₂[3] |
| Typical Reagent Conc. | 0.4 mM Fe²⁺, 2 mM H₂O₂[5] | 300 mg/100 mL[3] |
| Reaction Time | 10-30 minutes[5] | Several hours[3] |
| Energy Input | None (exothermic) | UV or Visible Light |
| Degradation Efficiency | >95%[5] | High, can reach >90% |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. For any uncertainties or specific institutional requirements, always consult your environmental health and safety department.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Photodynamic inactivation of infectious nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neptjournal.com [neptjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. science.ntcu.edu.tw [science.ntcu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Acridine Yellow
For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Acridine Yellow. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
This compound is a fluorescent dye that requires careful handling due to its potential health hazards. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract.[1][2] Furthermore, there is a possible risk of irreversible effects.[1]
Essential Personal Protective Equipment (PPE)
When working with this compound in its solid form or in solution, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin absorption of the chemical.[1] |
| Body Protection | A fully-fastened laboratory coat. | Protects skin and clothing from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required if dust cannot be controlled by engineering means.[1][2][3] | Prevents inhalation of harmful dust particles.[1] |
Operational Plan: Handling and Solution Preparation
All handling of solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
Step-by-Step Handling and Weighing Procedure:
-
Preparation: Before handling, ensure the designated workspace is clean and uncluttered. Have all necessary equipment, including a waste container, readily accessible.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated enclosure.
-
To minimize dust, purchase pre-weighed amounts if possible.
-
If weighing from a larger container, carefully scoop the desired amount onto weighing paper or into a weigh boat. Avoid any actions that could generate dust.
-
-
Transfer: Gently transfer the weighed powder into a suitable container for dissolution.
-
Decontamination: After handling, decontaminate the balance and surrounding surfaces using a wet wipe or a HEPA-filtered vacuum. Do not dry sweep, as this can aerosolize the powder. Wash hands thoroughly after removing gloves.
Step-by-Step Solution Preparation:
-
Solvent Addition: In a chemical fume hood, add a small amount of the desired solvent to the vessel containing the this compound powder.
-
Dissolution: Gently swirl or stir the mixture to dissolve the powder. Sonication can be used to aid dissolution but must be performed in a closed container within the fume hood.
-
Dilution to Final Volume: Once the powder is fully dissolved, dilute the solution to the final desired volume with the solvent.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and any relevant hazard warnings.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
